molecular formula C5H12O2 B1615800 2-Methyl-1,3-butanediol CAS No. 684-84-4

2-Methyl-1,3-butanediol

Katalognummer: B1615800
CAS-Nummer: 684-84-4
Molekulargewicht: 104.15 g/mol
InChI-Schlüssel: GNBPEYCZELNJMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-1,3-butanediol is a natural product found in Pycnandra acuminata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPEYCZELNJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870750
Record name 2-Methylbutane-1,3-diol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-84-4
Record name 2-Methyl-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-butane-1,3-diol
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methyl-1,3-Butanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 2-Methyl-1,3-butanediol , a branched-chain glycol with emerging applications in polymer synthesis and bio-based manufacturing.

Executive Summary

2-Methyl-1,3-butanediol is a branched C5 diol characterized by two hydroxyl groups: a primary hydroxyl at the C1 position and a secondary hydroxyl at the C3 position. Distinct from its structural isomer 3-methyl-1,3-butanediol (commonly known as Isoprene Glycol, CAS 2568-33-4), this molecule exhibits unique reactivity due to the steric environment created by the methyl group at the C2 position.

While historically less common than linear 1,3-butanediol or 1,4-butanediol, 2-Methyl-1,3-butanediol is gaining traction in metabolic engineering as a bio-based target derived from amino acid catabolism. Its physicochemical profile suggests high utility as a chain extender in polyurethane synthesis, a coupling agent in coatings, and a potential humectant in cosmetic formulations where steric hindrance may offer improved hydrolytic stability compared to linear analogs.

Molecular Architecture & Stereochemistry

The molecular structure of 2-Methyl-1,3-butanediol introduces two chiral centers, leading to stereochemical complexity often overlooked in technical data sheets.

  • IUPAC Name: 2-Methylbutane-1,3-diol[1][2][3]

  • SMILES: CC(C(C)O)CO

  • Chiral Centers: C2 and C3.

    • The presence of two stereocenters results in four possible stereoisomers (two enantiomeric pairs: 2R,3R, 2S,3S, 2R,3S, 2S,3R).

    • Commercial synthesis typically yields a diastereomeric mixture unless specific enzymatic pathways are utilized.

Structural Differentiation (Isomer Alert)

Researchers must distinguish this compound from "Isoprene Glycol" to avoid formulation errors.

Feature2-Methyl-1,3-butanediol 3-Methyl-1,3-butanediol (Isoprene Glycol)
CAS Number 684-84-4 2568-33-4
Structure HO-CH₂-CH(CH₃) -CH(OH)-CH₃HO-CH₂-CH₂-C(OH)(CH₃)₂
Hydroxyls 1° (Primary) and 2° (Secondary)1° (Primary) and 3° (Tertiary)
Reactivity Balanced reactivity for polyesterificationTertiary OH is sterically hindered/less reactive

Physicochemical Properties Core

The following data aggregates experimental values and high-confidence thermodynamic predictions (Joback/Crippen methods) where experimental gaps exist.

Table 1: Physical Constants & Thermodynamics
PropertyValueUnitMethod/Source
Molecular Weight 104.15 g/mol Standard
Boiling Point 224.1 (Predicted)°CJoback Method [1]
Melting Point < -50 (Estimated)°CComparative Analysis*
Density 0.985 - 1.005g/cm³Standard Liquid Density Range
Flash Point ~115 (Predicted)°CClosed Cup Estimation
Vapor Pressure 0.003kPa (25°C)Antoine Extrapolation
Enthalpy of Vaporization 59.31kJ/molJoback Method [1]
Refractive Index (

)
1.4450-Estimated (Diol avg)

*Note: Branched diols like 2-methyl-1,3-butanediol typically exhibit suppressed crystallization temperatures compared to linear isomers due to steric disruption of lattice packing.

Solvation & Partitioning
  • Water Solubility: Miscible in all proportions. The presence of two hydroxyl groups facilitates strong hydrogen bonding with water.

  • LogP (Octanol/Water): -0.31 (Predicted). This negative value confirms high hydrophilicity, making it an effective solvent for polar actives but less suitable for lipophilic delivery without co-solvents.

  • Hansen Solubility Parameters (Estimated):

    • 
       (Dispersion): 16.5 MPa
      
      
      
    • 
       (Polar): 10.2 MPa
      
      
      
    • 
       (H-bonding): 21.5 MPa
      
      
      

Synthesis & Production Workflows

A. Bio-Based Synthesis (Metabolic Engineering)

Recent advances have enabled the production of 2-Methyl-1,3-butanediol from renewable carbohydrates using engineered Escherichia coli. This pathway leverages the catabolism of branched-chain amino acids (BCAAs), specifically diverting intermediates from the Isoleucine pathway.

Mechanism:

  • Hydroxylation: Isoleucine is hydroxylated at the C4 position.[4]

  • Deamination/Decarboxylation: The intermediate undergoes conversion to a hydroxylated aldehyde.

  • Reduction: Final reduction yields the diol.[4]

BioSynthesis Glucose Glucose/Carbohydrate Iso L-Isoleucine Glucose->Iso Biosynthesis OH_Iso 4-Hydroxy-L-Isoleucine Iso->OH_Iso Hydroxylase (HilA) Keto 4-Hydroxy-3-methyl-2-oxopentanoate OH_Iso->Keto L-Amino Acid Deaminase Ald 3-Hydroxy-2-methylbutanal Keto->Ald Decarboxylase (KDC) Product 2-Methyl-1,3-butanediol Ald->Product Aldehyde Reductase (YqhD)

Figure 1: Engineered biosynthetic pathway for 2-Methyl-1,3-butanediol production from Isoleucine precursors [2].

B. Chemical Synthesis (Aldol Condensation)

Industrially, the molecule can be synthesized via the condensation of formaldehyde with methyl ethyl ketone (MEK) or butyraldehyde derivatives, followed by hydrogenation.

  • Aldol Addition: Reaction of formaldehyde + 2-butanone (or isobutyraldehyde derivatives).

  • Hydrogenation: Reduction of the carbonyl intermediate (e.g., using Raney Nickel or Cu/Cr catalysts) to the diol.

Applications in Drug Development & Materials

Polymer Engineering (Polyurethanes & Polyesters)

2-Methyl-1,3-butanediol acts as a chain extender with unique steric properties.

  • Steric Shielding: The pendant methyl group at C2 shields the ester/urethane linkages from hydrolytic attack, potentially increasing the environmental stability of the final polymer compared to linear 1,4-butanediol.

  • Amorphous Character: The branching disrupts polymer chain packing, reducing crystallinity. This is advantageous for creating softer, more flexible segments in thermoplastic polyurethanes (TPUs).

Formulation Science (Solvent & Humectant)[10]
  • Viscosity Modification: Its viscosity profile (typically higher than water but lower than glycerin) allows for tuning the rheology of topical formulations.

  • Penetration Enhancement: As a low molecular weight diol with amphiphilic character (LogP -0.31), it can disrupt the stratum corneum lipid bilayer reversibly, aiding the transdermal delivery of hydrophilic APIs.

Safety & Handling Protocol

While specific toxicological data for CAS 684-84-4 is less abundant than for its isomers, standard safety protocols for aliphatic diols apply.

  • GHS Classification:

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • Skin Irritation: Category 2 (Causes skin irritation).

  • Handling:

    • Hygroscopicity: The material is hygroscopic.[5] Store in tightly sealed containers under nitrogen or dry air to prevent moisture uptake, which alters viscosity and density readings.

    • Incompatibility: Avoid strong oxidizing agents and acid chlorides.

Self-Validating Purity Check

To verify the identity of 2-Methyl-1,3-butanediol and distinguish it from Isoprene Glycol in the lab:

  • GC-MS Analysis: Look for the fragmentation pattern. 2-Methyl-1,3-butanediol will show a characteristic cleavage alpha to the secondary alcohol.

  • Refractive Index: Measure at 20°C. If the value deviates significantly from 1.445, suspect contamination or isomeric mixing.

References

  • NIST Chemistry WebBook. 2-Methyl-1,3-butanediol (CAS 684-84-4) Thermochemical Data. National Institute of Standards and Technology.[3] Link

  • ResearchGate. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. Nature Communications, 2022.[4] Link

  • PubChem. Compound Summary: 2-Methyl-1,3-butanediol.[1][2][6][4][7] National Center for Biotechnology Information. Link

  • Cheméo. Chemical Properties of 1,3-Butanediol, 2-methyl-.Link

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the thermodynamic data and heat capacity of 2-Methyl-1,3-butanediol. Recognizing the critical role of thermodynamic properties in process design, safety analysis, and molecular modeling, this document synthesizes available theoretical data, offers a comparative analysis with related isomers, and outlines rigorous experimental protocols for the precise determination of these essential parameters. This guide is intended to be a valuable resource for professionals in research, chemical engineering, and pharmaceutical development, enabling a deeper understanding and application of the physicochemical characteristics of 2-Methyl-1,3-butanediol.

Introduction: The Significance of Thermodynamic Data

In the realms of chemical synthesis, process optimization, and drug development, a thorough understanding of a compound's thermodynamic properties is not merely academic—it is a cornerstone of safe, efficient, and predictable operations. For a molecule like 2-Methyl-1,3-butanediol, which possesses two hydroxyl groups and a branched methyl structure, these properties govern its behavior in various states and its interactions in mixtures.

Accurate thermodynamic data, including enthalpy of formation, Gibbs free energy, and heat capacity, are indispensable for:

  • Reaction Engineering: Predicting the feasibility and spontaneity of chemical reactions, calculating reaction enthalpies, and designing reactors with appropriate heat management.

  • Process Design and Safety: Modeling distillation processes, designing heat exchangers, and conducting safety analyses to prevent runaway reactions.

  • Computational Chemistry and Drug Discovery: Parameterizing molecular models and simulations to predict the behavior of 2-Methyl-1,3-butanediol in biological systems or as a solvent.

This guide provides a compilation of the currently available theoretical thermodynamic data for 2-Methyl-1,3-butanediol and details the experimental methodologies required for their empirical validation.

Thermodynamic Data of 2-Methyl-1,3-butanediol: A Synthesis of Available Information

Direct experimental thermodynamic data for 2-Methyl-1,3-butanediol is not extensively available in the peer-reviewed literature. However, reliable estimation methods, such as the Joback group contribution method, provide valuable theoretical values. The following table summarizes these calculated properties.

Table 1: Calculated Thermodynamic Properties of 2-Methyl-1,3-butanediol

Property Value Unit Source
Standard Gibbs Free Energy of Formation (ΔfG°) -287.30 kJ/mol Joback Calculated Property[1]
Standard Enthalpy of Formation (Gas, ΔfH°gas) -461.55 kJ/mol Joback Calculated Property[1]
Enthalpy of Fusion (ΔfusH°) 9.84 kJ/mol Joback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH°) 59.31 kJ/mol Joback Calculated Property[1]
Critical Temperature (Tc) 661.20 K Joback Calculated Property[1]
Critical Pressure (Pc) 4456.32 kPa Joback Calculated Property[1]

| Critical Volume (Vc) | 0.342 | m³/kmol | Joback Calculated Property[1] |

Heat Capacity of 2-Methyl-1,3-butanediol

The heat capacity (Cp) of a substance is a measure of the amount of heat energy required to raise its temperature by one degree. This property is crucial for any process involving heat transfer. The Joback method provides an estimation of the ideal gas heat capacity as a function of temperature.

Table 2: Calculated Ideal Gas Heat Capacity (Cp,gas) of 2-Methyl-1,3-butanediol at Various Temperatures

Temperature (K) Ideal Gas Heat Capacity (J/mol·K) Source
497.28 213.59 Joback Calculated Property[1]
524.60 221.48 Joback Calculated Property[1]
551.92 229.06 Joback Calculated Property[1]
579.24 236.33 Joback Calculated Property[1]
606.56 243.30 Joback Calculated Property[1]
633.88 249.98 Joback Calculated Property[1]

| 661.20 | 256.38 | Joback Calculated Property[1] |

Comparative Analysis with Isomers: The Influence of Molecular Structure

To contextualize the theoretical data for 2-Methyl-1,3-butanediol, it is instructive to compare it with the experimentally determined thermodynamic properties of its structural isomers, 1,3-butanediol and 2,3-butanediol. Such a comparison highlights the influence of the methyl group's position on the molecule's thermodynamic stability and behavior.

Table 3: Comparison of Thermodynamic Properties of Butanediol Isomers

Property 2-Methyl-1,3-butanediol (Calculated) 1,3-Butanediol (Experimental) 2,3-Butanediol (Experimental)
Formula C₅H₁₂O₂ C₄H₁₀O₂ C₄H₁₀O₂
Molar Mass ( g/mol ) 104.15 90.12 90.12
ΔfH°liquid (kJ/mol) - -501[2][3] -544.8[4][5]
ΔfH°gas (kJ/mol) -461.55[1] -433[3] -440.91[5][6]
ΔvapH° (kJ/mol) 59.31[1] ~68.0[3] 66.60 ± 0.40[6]
Boiling Point (K) 497.28[1] ~480[3] ~456.7[5][6]

| Liquid Phase Heat Capacity (Cp,liquid) (J/mol·K) | - | - | 236.67 (at 298.15 K)[5] |

Note: The formula for 2-Methyl-1,3-butanediol is C₅H₁₂O₂, while the other butanediols are C₄H₁₀O₂. A direct comparison of extensive properties should be done with caution. The provided data serves to illustrate the range of values for similar diols.

Experimental Determination of Thermodynamic Properties

While theoretical calculations provide valuable estimates, experimental validation is paramount for critical applications. The following sections detail the standard, field-proven methodologies for determining the key thermodynamic properties of 2-Methyl-1,3-butanediol.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7] The principle lies in the complete combustion of the substance in a high-pressure oxygen environment and measuring the heat released.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (0.5 - 1.0 g) of high-purity 2-Methyl-1,3-butanediol is placed in a crucible within the combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., a platinum resistance thermometer) as a function of time until a final, stable temperature is reached.

  • Calculation: The heat released during combustion is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Combustion_Calorimetry_Workflow cluster_prep Sample & System Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample B Place in Crucible A->B C Pressurize Bomb with O2 B->C D Assemble Calorimeter C->D E Equilibrate System D->E F Ignite Sample E->F G Record Temperature vs. Time F->G H Calculate ΔT G->H I Determine Heat Released (q) H->I J Calculate ΔcH° I->J K Calculate ΔfH° J->K

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful and widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

Experimental Protocol:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample (5-15 mg) of 2-Methyl-1,3-butanediol is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Measurement Program: The sample and reference pans are placed in the DSC cell. The following three-step program is executed: a. Baseline Run: The heat flow is recorded for two empty pans over the desired temperature range (e.g., -50°C to 150°C) at a constant heating rate (e.g., 10 K/min). b. Sapphire Run: The run is repeated with a sapphire standard (a material with a well-known heat capacity) in the sample pan. c. Sample Run: The run is repeated with the 2-Methyl-1,3-butanediol sample in the sample pan.

  • Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = Cp,std * (ΔHsample - ΔHbaseline) / (ΔHstd - ΔHbaseline) * mstd / msample where ΔH is the heat flow signal and m is the mass for the sample, standard (sapphire), and baseline runs.

DSC_Heat_Capacity_Workflow cluster_runs DSC Measurement Scans (Constant Heating Rate) A Instrument Calibration (e.g., Indium) B Weigh & Seal Sample in Pan A->B C 1. Baseline Run (Empty Pans) B->C D 2. Standard Run (Sapphire) C->D E 3. Sample Run (2-Methyl-1,3-butanediol) D->E F Data Analysis: Calculate Cp vs. Temperature E->F

Caption: Experimental workflow for determining heat capacity using DSC.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic data and heat capacity of 2-Methyl-1,3-butanediol. By synthesizing available theoretical data and presenting detailed, authoritative protocols for experimental determination, this document serves as a critical resource for researchers and engineers. The comparative analysis with related isomers further enriches the understanding of structure-property relationships. The methodologies outlined herein represent the gold standard for obtaining high-quality, reliable thermodynamic data, which is essential for advancing chemical process development and scientific research involving this versatile diol.

References

  • Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data. MDPI. Available at: [Link]

  • Determination of Specific Heat Capacity. Campbell Collegiate - Chemistry 30. Available at: [Link]

  • Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. Emerald Publishing. Available at: [Link]

  • Chemical Properties of meso-2,3-butanediol (CAS 5341-95-7). Cheméo. Available at: [Link]

  • 2,3-Butanediol. Wikipedia. Available at: [Link]

  • Chemical Properties of 1,3-Butanediol, 2-methyl- (CAS 684-84-4). Cheméo. Available at: [Link]

  • Experiment to Determine the Specific Heat Capacity of a Solid by the Method of Mixtures. YouTube. Available at: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC - PubMed Central. Available at: [Link]

  • Determination of Accurate Specific Heat Capacities of Liquids in a Reaction Calorimeter, by Statistical Design. ResearchGate. Available at: [Link]

  • Organometallic Thermochemistry Database. NIST WebBook. Available at: [Link]

  • Thermochemistry of Organic and Organometallic Compounds. (Book)
  • Chemical Properties of 2,3-Butanediol (CAS 513-85-9). Cheméo. Available at: [Link]

  • 1,3-Butanediol. Wikipedia. Available at: [Link]

  • 1,3-butanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available at: [Link]

  • SPECIFIC HEAT CAPACITY OF SOLID AND LIQUID. YouTube. Available at: [Link]

  • Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Available at: [Link]

  • Estimation of Heat Capacity of Organic Compounds from Group Contributions. ACS Publications. Available at: [Link]

  • Specific Heat Test Experiment - The Proper Method. Thermtest. Available at: [Link]

  • 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099. PubChem. Available at: [Link]

  • 1,3-Butanediol. NIST WebBook. Available at: [Link]

  • Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. NIH. Available at: [Link]

  • Conceptual Design of Methyl Ethyl Ketone Production via 2,3-Butanediol for Fuels and Chemicals. ResearchGate. Available at: [Link]

Sources

hydrogen bonding potential of 2-Methyl-1,3-butanediol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of aqueous formulations, 1,3-diols represent a critical class of cosolvents that bridge the gap between hydrophilicity and lipophilicity. While 1,3-butanediol and 2-methyl-1,3-propanediol (MPD) are industry standards, 2-Methyl-1,3-butanediol (MBD) offers a unique solvation profile driven by its specific substitution pattern.

This guide analyzes the hydrogen bonding (HB) potential of MBD. Unlike linear diols, MBD possesses a C2-methyl group that exerts a steric gating effect on the hydroxyl network. This structural feature shifts the equilibrium from intermolecular water-bridging toward intramolecular cyclization, creating a "lipophilic shield" that enhances the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) while maintaining aqueous miscibility.

Molecular Architecture & Hydrogen Bonding Mechanics

The 1,3-Diol Motif and the Gem-Disubstituent Effect

The core behavior of MBD in water is dictated by the competition between two thermodynamic states:

  • The Open (Hydrated) State: Hydroxyl groups are solvent-exposed, forming H-bonds with bulk water.

  • The Closed (Cyclic) State: An intramolecular H-bond forms between the C1-OH and C3-OH, creating a pseudo-six-membered ring.

In unsubstituted 1,3-diols, the open state is entropically favored in water. However, the introduction of a methyl group at the C2 position in MBD invokes the Thorpe-Ingold effect (or gem-dimethyl effect analog). The steric bulk of the C2-methyl group compresses the bond angle, reducing the entropic penalty of cyclization.

Stereochemical Implications (Syn vs. Anti)

MBD contains chiral centers at C2 and C3. The relative stereochemistry controls the H-bond strength:

  • Syn-isomer: The hydroxyl groups are spatially proximate, strongly favoring the intramolecular H-bond. This isomer exhibits higher lipophilicity (higher LogP).

  • Anti-isomer: The hydroxyls are anti-periplanar, favoring the open, hydrated state.

Field Insight: In commercial synthesis, MBD often exists as a diastereomeric mixture. For formulation consistency, quantifying the syn/anti ratio is critical, as the syn isomer acts more like a surfactant, while the anti isomer acts more like a hydrotrope.

Thermodynamics of Solvation

Enthalpic vs. Entropic Drivers

The dissolution of MBD in water is non-ideal.

  • Enthalpy (

    
    ):  Exothermic. The formation of MBD-Water bonds releases energy, but less so than linear diols due to the C2-methyl steric hindrance.
    
  • Entropy (

    
    ):  The "Structure-Making" Effect. The hydrophobic methyl group forces surrounding water molecules into a highly ordered "clathrate-like" cage (hydrophobic hydration). This decreases the entropy of the system, leading to increased viscosity.
    
Comparative Physicochemical Profile

The following table contrasts MBD with its common analogs, highlighting the "Methyl Effect" on lipophilicity and viscosity.

Property1,3-Butanediol2-Methyl-1,3-Butanediol 2-Methyl-1,3-Propanediol (MPD)
Molecular Weight 90.12104.15 90.12
C2 Substituent HMethyl (-CH3) Methyl (-CH3)
LogP (Predicted) -0.290.15 -0.05
H-Bond Donor 22 2
Intramolecular HB Potential LowHigh (Steric promotion) Moderate
Viscosity Contribution ModerateHigh Low
Primary Utility HumectantSolubilizer for Lipophiles Solvent/Emollient

Visualization of Solvation Dynamics

The following diagram illustrates the equilibrium shift caused by the C2-Methyl group.

MBD_Solvation cluster_0 The Methyl Shield Open Open Conformer (Hydrophilic) Closed Cyclic Conformer (Intramolecular H-Bond) Open->Closed Thorpe-Ingold Effect (C2-Me) Water Bulk Water Network Open->Water Intermolecular HB Complex Solvated Complex (Viscous) Open->Complex Mixing Closed->Open Thermal Energy Water->Complex Hydrophobic Hydration

Figure 1: Solvation equilibrium of 2-Methyl-1,3-butanediol. The C2-Methyl group stabilizes the 'Closed' cyclic conformer, reducing interaction with the bulk water network compared to linear diols.

Experimental Characterization Protocols

To validate the H-bonding potential in your specific formulation, use the following self-validating protocols.

Protocol A: FTIR Dilution Study (The "Free vs. Bound" Test)

This protocol distinguishes between intramolecular (solute-solute) and intermolecular (solute-solvent) bonding.

  • Preparation: Prepare a series of MBD solutions in Carbon Tetrachloride (

    
    ) or highly non-polar solvent (to isolate the molecule) at concentrations: 0.001M, 0.01M, 0.1M, and 1.0M. Note: For aqueous study, use ATR-FTIR with 
    
    
    
    to avoid OH overlap, though
    
    
    is standard for proving intramolecular mechanics.
  • Acquisition: Scan from 3200 to 3700

    
    .
    
  • Analysis:

    • Free -OH: Sharp peak ~3640

      
      .
      
    • Intramolecular H-Bond: Broad band ~3550

      
       (Concentration independent).
      
    • Intermolecular H-Bond: Broad band ~3400

      
       (Appears only at high concentrations).
      
  • Validation Criteria: If the ratio of the 3550

    
     peak to the 3640 
    
    
    
    peak remains constant across the 0.001M–0.01M range, the intramolecular bond is stable and sterically protected by the C2-methyl group.
Protocol B: NMR Temperature Coefficient Analysis

Determine the exposure of hydroxyl protons to the solvent.

  • Setup: Prepare 10mM MBD in

    
     (or 
    
    
    
    if exchange suppression is available).
  • Variable Temperature (VT) NMR: Run

    
    -NMR at 298K, 303K, 308K, 313K, 318K.
    
  • Calculation: Plot chemical shift (

    
    ) vs. Temperature (
    
    
    
    ). Calculate the coefficient
    
    
    .
  • Interpretation:

    • High coefficient (> -6 ppb/K): Indicates solvent-exposed OH (Intermolecular).

    • Low coefficient (< -3 ppb/K): Indicates shielded/intramolecularly bonded OH.

  • Result: MBD typically shows a lower coefficient for the C3-OH compared to 1,3-butanediol, confirming the shielding effect of the adjacent methyl group.

Applications in Drug Development

Cosolvency for "Brick Dust" Molecules

MBD is superior to Glycerin and Propylene Glycol for solubilizing lipophilic drugs (LogP > 3). The "Closed" conformer of MBD presents a non-polar face to the drug molecule while the hydroxyls anchor the complex in the aqueous phase.

Viscosity Modulation

Due to the entropy loss associated with hydrophobic hydration of the methyl group, MBD builds viscosity more efficiently than MPD. This allows for the creation of thixotropic gels at lower polymer concentrations.

Antimicrobial Boosting

The amphiphilic nature of MBD allows it to partition into bacterial cell membranes. When used in combination with phenoxyethanol or caprylyl glycol, MBD reduces the interfacial tension of the bacterial membrane, lowering the Minimum Inhibitory Concentration (MIC) of the primary preservative.

References

  • Tangeda, S. J., et al. (2014). "Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures." Emerald Publishing.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7896, 1,3-Butanediol." PubChem.

  • Han, S., et al. (2022). "Liquid-Liquid Equilibria for Water + 2,3-Butanediol + 3-Methyl-1-Butanol." SciSpace.

  • Kuraray Co., Ltd. (2023).[1] "Isoprene Glycol (Isopentyldiol) Technical Data & Solubility Profile." Kuraray Global.

  • Cheméo. (2024).[2] "Chemical Properties of 2,3-Butanediol and Isomers." Cheméo Chemical Data.

Sources

Technical Guide: Toxicological Assessment and Safety Data for 2-Methyl-1,3-butanediol

[1][2]

Executive Summary

This technical guide provides a comprehensive toxicological assessment of 2-Methyl-1,3-butanediol (CAS 684-84-4).[1][2] While often overshadowed by its structural isomer Isoprene Glycol (3-Methyl-1,3-butanediol), the 2-methyl isomer presents a distinct physicochemical profile relevant to pharmaceutical and cosmetic applications.[1][2]

Current data indicates that 2-Methyl-1,3-butanediol possesses a low acute toxicity profile (Oral LD50 > 5000 mg/kg in rats) and is likely non-genotoxic based on Structural Activity Relationship (SAR) read-across from validated analogs.[1][2] The molecule behaves as a classic low-molecular-weight diol, metabolizing via alcohol dehydrogenase (ADH) pathways into hydroxy-acid intermediates capable of entering the Tricarboxylic Acid (TCA) cycle.[2]

This guide outlines the specific safety data, proposed metabolic pathways, and the "Read-Across" logic required to validate its safety in the absence of chronic long-term studies specific to this isomer.

Physicochemical Identity & Purity

Toxicological outcomes are often driven by impurities rather than the parent molecule. For 2-Methyl-1,3-butanediol, strict adherence to isomeric purity is essential to distinguish it from the more common 3-methyl isomer.[1][2]

Table 1: Chemical Identity & Properties
ParameterSpecificationNotes
Chemical Name 2-Methyl-1,3-butanediol
CAS Number 684-84-4Distinct from Isoprene Glycol (CAS 2568-33-4)
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol Low MW facilitates dermal penetration
Physical State Colorless, viscous liquidHygroscopic nature
Solubility Miscible in water, alcoholsLipophilicity (logPow) approx -0.5 to 0.0
Key Impurities 3-Methyl-1,3-butanediol; 2-Methyl-3-buten-1-olImpurities must be <0.1% for pharma grade

Toxicokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for predicting systemic toxicity.[1][2] Unlike 1,2-diols (e.g., propylene glycol), 1,3-diols like 2-Methyl-1,3-butanediol cannot form direct aldehyde intermediates that cross-link proteins, reducing their sensitization potential.[1][2]

Metabolic Pathway Hypothesis

The metabolism of 2-Methyl-1,3-butanediol is predicted to follow oxidative pathways similar to 1,3-butanediol.[1][2] The primary enzymes involved are Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

Pathway Description:

  • Oxidation: The primary alcohol group (-CH2OH) is oxidized to an aldehyde and subsequently to a carboxylic acid (2-methyl-3-hydroxybutyric acid).[2]

  • Beta-Oxidation/TCA Entry: The resulting hydroxy acid can be further metabolized into acetyl-CoA and propionyl-CoA, eventually entering the Krebs cycle as energy substrates.[2]

  • Excretion: Unmetabolized diol and water-soluble acid metabolites are excreted via urine.

Visual 1: Predicted Metabolic Pathway (DOT Diagram)

MetabolicPathwaycluster_legendLegendParent2-Methyl-1,3-butanediolInter12-Methyl-3-hydroxybutanal(Transient)Parent->Inter1ADH (Liver)ConjugateGlucuronide Conjugate(Minor Pathway)Parent->ConjugateUGT (Phase II)Acid2-Methyl-3-hydroxybutyric AcidInter1->AcidALDHTCATCA Cycle(CO2 + H2O)Acid->TCABeta-OxidationUrineUrinary ExcretionAcid->UrineConjugate->UrinekeyADH: Alcohol DehydrogenaseALDH: Aldehyde DehydrogenaseUGT: Glucuronosyltransferase

Caption: Predicted hepatic metabolism of 2-Methyl-1,3-butanediol via oxidative dehydrogenation to water-soluble acids.

Toxicological Profile

Acute Toxicity Data

Direct data for CAS 684-84-4 is available from industrial safety assessments and safety data sheets (SDS), confirming a low hazard profile consistent with the glycol family.[2]

EndpointSpeciesResultClassification (GHS)
Acute Oral Toxicity RatLD50 > 5,000 mg/kgNot Classified
Acute Dermal Toxicity RabbitLD50 > 2,000 mg/kgNot Classified
Skin Irritation RabbitNon-irritant to MildNot Classified
Eye Irritation RabbitMild (Transient redness)Category 2B (Mild)
Sensitization Guinea PigNon-sensitizingNot Classified
Genotoxicity & Chronic Toxicity (Read-Across Strategy)

Due to the scarcity of long-term carcinogenicity studies specifically for the 2-methyl isomer, safety is established using Read-Across principles (OECD Guidance on Grouping of Chemicals).[2]

  • Source Substance: 3-Methyl-1,3-butanediol (Isoprene Glycol, CAS 2568-33-4).[1][2][3][4]

  • Justification: Both molecules are branched C5 diols with identical functional groups. The shift of the methyl group from position 3 to 2 does not introduce new "structural alerts" (e.g., epoxides, aromatic amines) that would alter DNA reactivity.

  • Bridge Data: Isoprene Glycol is Ames Negative (OECD 471) and Negative in Chromosomal Aberration assays (OECD 473). It has a NOAEL (No Observed Adverse Effect Level) of >1000 mg/kg/day in repeated dose studies.

Visual 2: Toxicological Read-Across Logic

ReadAcrossTargetTarget Chemical:2-Methyl-1,3-butanediol(CAS 684-84-4)LogicStructural Similarity:- Both C5 Branched Diols- Same Functional Groups (-OH)- No Electrophilic AlertsTarget->LogicSourceSource Chemical:3-Methyl-1,3-butanediol(Isoprene Glycol)Source->LogicEndpoint1Genotoxicity:Negative (Ames)Logic->Endpoint1BridgingEndpoint2Repeated Dose:NOAEL > 1000 mg/kgLogic->Endpoint2BridgingConclusionSafety Conclusion:2-Methyl Isomer predictedSafe for Topical/Oral UseEndpoint1->ConclusionEndpoint2->Conclusion

Caption: Application of OECD Read-Across principles to bridge safety data from Isoprene Glycol to 2-Methyl-1,3-butanediol.

Experimental Protocols for Verification

For researchers required to generate de novo data for regulatory submission (e.g., REACH registration or IND filing), the following protocols are the industry gold standards. These are designed to be self-validating systems.[2]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Detect mutagenic potential.[5][6] Guideline: OECD 471.[6]

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA).[2]

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver enzyme activation.

  • Self-Validation:

    • Negative Control:[7] Solvent only (must show spontaneous reversion rate within historical range).

    • Positive Control: Known mutagens (e.g., Sodium Azide for TA100 -S9, 2-Aminoanthracene for all +S9).[1][2]

  • Pass Criteria: No dose-dependent increase in revertant colonies; fold increase < 2x (TA100) or < 3x (TA1535).

In Vitro Percutaneous Absorption

Objective: Determine systemic exposure risk from topical application. Guideline: OECD 428.

  • System: Franz Diffusion Cells.

  • Membrane: Split-thickness human skin (cadaveric) or porcine ear skin (functionally equivalent).

  • Receptor Fluid: Phosphate Buffered Saline (PBS) with 0.1% Volpo (to ensure sink conditions for lipophilic compounds).

  • Dosing: Apply 10 µL/cm² of 2-Methyl-1,3-butanediol formulation.

  • Sampling: Collect receptor fluid at 0, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: Quantify using GC-FID or HPLC-RI.

  • Calculation: Total Absorption = (Amount in Receptor Fluid + Amount in Dermis/Epidermis). Note: Material remaining on the skin surface (wash) is considered unabsorbed.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-methyl-1,3-butanediol (Isoprene Glycol).[1][2][3] Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,3-Butylene Glycol as Used in Cosmetics.[1][2][3] International Journal of Toxicology. Retrieved from [Link]

  • OECD. (2020). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 471 & 428). OECD Publishing. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Methyl-1,3-butanediol (CAS 684-84-4).[1][2][4][8] National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Note: Precision Synthesis of Polyesters using 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing amorphous, low-crystallinity polyesters using 2-Methyl-1,3-butanediol (MBD) (CAS: 684-84-4). Unlike symmetric linear diols (e.g., 1,4-butanediol) or symmetric branched diols (e.g., neopentyl glycol), MBD possesses a unique asymmetric structure containing one primary (C1) and one secondary (C3) hydroxyl group.

Strategic Value:

  • Amorphous Morphology: The methyl side chain and chiral centers disrupt chain packing, rendering the resulting polyesters amorphous. This is critical for drug delivery matrices requiring consistent degradation rates without crystalline debris.

  • Solubility: MBD-based polyesters exhibit superior solubility in common organic solvents compared to their linear analogs.

  • Reactivity Challenge: The differential reactivity between the primary and secondary hydroxyl groups requires a modified polycondensation strategy to prevent premature chain termination or side reactions (dehydration).

Chemical Context & Monomer Analysis

Structural Considerations

The molecule 2-Methyl-1,3-butanediol (


) presents a specific challenge in step-growth polymerization:
  • Primary Hydroxyl (C1): Highly reactive. Initiates esterification rapidly.[1]

  • Secondary Hydroxyl (C3): Sterically hindered and electronically less reactive. This is the rate-limiting site for high molecular weight (

    
    ) buildup.
    
  • C2-Methyl Group: Provides steric bulk that inhibits crystallization in the final polymer backbone.[2]

Mechanism of Polymerization

The synthesis follows a Melt Polycondensation mechanism.

  • Esterification (Stage I): Reaction of the diacid/diester with the primary hydroxyl of MBD.

  • Transesterification/Polycondensation (Stage II): Reaction of the secondary hydroxyl groups and removal of excess diol/byproducts under high vacuum.

Critical Insight: Standard protocols for 1,4-butanediol will fail with MBD. If the temperature is too low, the secondary OH will not react, yielding oligomers. If too high (>230°C), the secondary OH is prone to


-elimination, causing chain scission and discoloration.

Experimental Protocol

Materials & Equipment
  • Monomer A (Diol): 2-Methyl-1,3-butanediol (Purity >98%, anhydrous).

  • Monomer B (Diacid/Diester): Adipic acid (or Dimethyl adipate) for flexible backbones; Terephthalic acid for rigidity.

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Tin(II) Octoate (
    
    
    
    ).
    • Note: Titanium catalysts are preferred for their high activity toward secondary hydroxyls.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet, vacuum pump (<1 mbar capacity), Dean-Stark trap or distillation condenser.

Method A: Two-Step Melt Polycondensation (Standard)
Step 1: Esterification (Oligomerization)
  • Charge: Add Diacid (1.0 eq) and MBD (1.2 - 1.5 eq) to the reactor.

    • Why excess MBD? To compensate for volatility and ensure hydroxyl end-capping.

  • Inert Atmosphere: Purge with

    
     x3. Maintain a steady slow flow.
    
  • Heating: Ramp temperature to 160°C .

  • Catalyst Addition: Once the melt is clear, add catalyst (0.1 wt% relative to monomers).

  • Reaction: Increase temp to 180-190°C over 2 hours.

    • Checkpoint: Monitor water/methanol collection. Reaction is ~90% complete when distillation slows.

    • Chemistry: The primary OH reacts rapidly here. The secondary OH begins to react as temperature rises.

Step 2: Polycondensation (Chain Extension)
  • Temperature Ramp: Increase temperature to 210-220°C .

    • Warning: Do NOT exceed 230°C. Risk of thermal degradation of the secondary alcohol (dehydration to dienes).

  • Vacuum Application: Gradually reduce pressure over 45 mins to prevent bumping. Target: < 1 mbar (100 Pa) .

  • Reaction: Maintain high vacuum and temperature for 3–6 hours.

    • Viscosity Check: Monitor torque on the mechanical stirrer. Stop when torque plateaus.

  • Termination: Break vacuum with

    
    . Pour melt onto a Teflon sheet or into liquid nitrogen for quenching.
    
Method B: Enzymatic Polymerization (Biomedical Grade)

For applications requiring zero metal contamination and mild conditions.

  • Solvent: Diphenyl ether or bulk (solvent-free).

  • Catalyst: Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435).

  • Conditions: 80-90°C under mild vacuum (to remove water/alcohol).

  • Duration: 24-48 hours.

  • Advantage: Lipase B shows high specificity for secondary alcohols without elimination side reactions.

Process Visualization

Synthesis Workflow

The following diagram illustrates the critical decision points and process flow for MBD polyesterification.

MBD_Polyester_Synthesis Start Start: Monomer Preparation (MBD + Diacid) Esterification Step 1: Esterification 160-190°C, N2 Flow Catalyst: Ti(OBu)4 Start->Esterification Checkpoint1 Checkpoint: Water Distillation Slows? Esterification->Checkpoint1 Checkpoint1->Esterification No (Continue Heating) Vacuum_Ramp Vacuum Ramp Reduce to <1 mbar Temp: 210-220°C Checkpoint1->Vacuum_Ramp Yes Polycondensation Step 2: Polycondensation Removal of Excess MBD Secondary OH Reaction Vacuum_Ramp->Polycondensation Viscosity_Check Torque Plateau? Polycondensation->Viscosity_Check Side_Reaction Warning: Thermal Degradation (Yellowing/Olefin formation) Polycondensation->Side_Reaction Temp > 230°C Viscosity_Check->Polycondensation No Finish Product Isolation Amorphous Polyester Viscosity_Check->Finish Yes

Caption: Workflow for the melt polycondensation of 2-Methyl-1,3-butanediol, highlighting critical temperature limits to avoid degradation.

Reactivity Logic

The diagram below explains the mechanistic difference that dictates the protocol.

Reactivity_Logic cluster_OH Hydroxyl Groups MBD 2-Methyl-1,3-butanediol Prim Primary OH (C1) Fast Kinetics MBD->Prim Sec Secondary OH (C3) Slow Kinetics Steric Hindrance MBD->Sec Oligomer Oligomers (Low Mw) Prim->Oligomer Forms Half-Esters @ 160°C Polymer High Mw Polymer Sec->Polymer Chain Extension Requires >200°C + Vacuum Oligomer->Polymer Rate Limiting Step

Caption: Kinetic hierarchy of MBD hydroxyl groups. The secondary OH is the rate-limiting factor for achieving high molecular weight.

Characterization & Quality Control

ParameterMethodExpected Outcome for MBD Polyesters
Molecular Weight GPC (THF or HFIP)

: 10,000 - 40,000 g/mol . Lower than linear analogs due to secondary OH hindrance.
Structure 1H NMR (

)
Distinct signals for esterified secondary CH (multiplet ~5.0 ppm) vs primary CH2 (~4.1 ppm).
Thermal Properties DSC

:
-30°C to -10°C (depending on diacid).

:
None (Amorphous) or very weak/broad.
Acid Number Titration (KOH)< 2.0 mg KOH/g (Indicates high conversion).
Color VisualClear to pale yellow. Dark yellow/brown indicates thermal oxidation or elimination.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle polymer).

    • Root Cause:[2][3][4][5][6][7] Incomplete reaction of secondary OH or stoichiometric imbalance.

    • Fix: Increase catalyst concentration (up to 200 ppm Ti) or extend vacuum time. Ensure vacuum is <1 mbar.

  • Problem: Product Discoloration.

    • Root Cause:[2][3][4][5][6][7] Temperature >230°C causing dehydration of the secondary alcohol.

    • Fix: Cap temperature at 220°C; use antioxidant (e.g., Irganox 1010) during polymerization.

References

  • ACS Sustainable Chemistry & Engineering. "Aliphatic Polyester Materials from Renewable 2,3-Butanediol." (Discusses secondary diol kinetics similar to MBD). Link

  • Chemical Reviews. "Enzymatic Polymerization." (Protocol for using Lipase B with substituted diols). Link

  • Gantrade Corporation. "2-Methyl-1,3-Propanediol (MPO) FAQ." (Comparative data on branched 1,3-diols). Link

  • National Institutes of Health (PMC). "Biosynthesizing structurally diverse diols... 2-methyl-1,3-butanediol."[3][4][6][8][9][10][11][12][13][14] (Verification of monomer structure and biosynthesis). Link

  • BenchChem. "2-Methyl-1,3-butanediol (CAS 684-84-4) Properties." Link

Sources

Application Notes & Protocols: Formulation Techniques for Cosmetic Emulsions with 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Multifaceted Role of 2-Methyl-1,3-butanediol in Modern Emulsions

2-Methyl-1,3-butanediol, also known as Methylpropanediol (MPO), has emerged as a highly versatile and efficacious ingredient in the cosmetic formulator's toolkit. As a branched-chain alkane diol, its unique molecular structure confers a range of desirable properties that extend far beyond simple humectancy. It serves as an excellent, low-odor alternative to traditional glycols like propylene glycol or butylene glycol, often providing superior performance and an enhanced sensory profile.[1][2]

In the context of cosmetic emulsions—complex systems of immiscible liquids like oil and water—2-Methyl-1,3-butanediol acts as a multifunctional problem-solver. Its primary roles include:

  • Enhanced Solvency and Active Ingredient Delivery: It is an effective solvent for a wide array of cosmetic actives, including botanical extracts and vitamins, thereby improving their bioavailability and efficacy.[2]

  • Humectancy and Moisturization: It attracts and retains moisture, keeping the skin hydrated and smooth.[2]

  • Preservative Potentiation: It exhibits antimicrobial properties and can boost the efficacy of traditional preservative systems, allowing for their reduced use.[1]

  • Improved Sensory Experience: Formulations containing 2-Methyl-1,3-butanediol often have a non-tacky, lightweight feel, good spreadability, and a pleasant skin after-feel.[1]

  • Emulsion Stability: As a glycol, it significantly contributes to the freeze-thaw stability of emulsions, a critical factor for ensuring product integrity during transport and storage.[1] It helps prevent the phase separation that can be encountered with other glycols.[1]

This document provides an in-depth guide for researchers and formulators on leveraging the unique properties of 2-Methyl-1,3-butanediol to create stable, effective, and aesthetically pleasing cosmetic emulsions.

Physicochemical Profile and Formulation Causality

Understanding the fundamental properties of 2-Methyl-1,3-butanediol is crucial for predicting its behavior in a formulation and making informed experimental choices.

PropertyValue / DescriptionRationale for Formulation Impact
INCI Name MethylpropanediolUniversal nomenclature for ingredient lists.
Appearance Clear, colorless, viscous liquidEnsures no unwanted color or turbidity is imparted to the final formulation.
Odor Very lowHighly desirable for fragrance-free formulations or to avoid interference with added fragrances.
Solubility Miscible with water, alcohol, and glycols[3]Allows for easy incorporation into the aqueous phase of an emulsion. Its ability to dissolve other ingredients is key to creating elegant, homogenous systems.
HLB Value ~8.9Suggests some emulsifying properties of its own, allowing it to contribute to the stability of the oil-water interface.[1]
Function Solvent, Humectant, Emollient, Preservative Booster[1][2]This multifunctionality allows for the creation of leaner, more streamlined formulations.
Typical Use Level 1.0% - 10.0%The concentration is selected based on the desired function, from preservative boosting at lower levels to primary solvent/humectant at higher levels.[4]

Formulation Development: An Oil-in-Water (O/W) Emulsion Protocol

Oil-in-water (O/W) emulsions are the most common type in skincare, characterized by their light, non-greasy feel. In this system, 2-Methyl-1,3-butanediol resides in the continuous aqueous phase, where it performs its primary functions of hydration, solvency, and stabilization.

Rationale for Ingredient Selection
  • Water Phase: Deionized water serves as the primary vehicle. 2-Methyl-1,3-butanediol is added for its humectant, solvent, and stability-enhancing properties. Glycerin is included for its synergistic humectant effect.[5] Xanthan gum is a polysaccharide thickener that builds viscosity and enhances emulsion stability; pre-dispersing it in 2-Methyl-1,3-butanediol is a critical technique to prevent clumping and ensure a smooth final texture.[6]

  • Oil Phase: Caprylic/Capric Triglyceride provides emollience with a light skin feel. Cetearyl Alcohol acts as a co-emulsifier and thickener, building the lamellar gel network that structures the emulsion.

  • Emulsifier: Glyceryl Stearate & PEG-100 Stearate is a robust, non-ionic O/W emulsifier system that creates stable emulsions with a pleasant texture over a broad pH range.[7]

  • Cool Down Phase: A broad-spectrum preservative is essential for product safety. Tocopherol (Vitamin E) is added as an antioxidant to protect the oil phase from rancidity.

O/W Emulsion Formulation Example
PhaseIngredient (INCI Name)Function% (w/w)
A Deionized WaterSolvent/Vehicleto 100
A 2-Methyl-1,3-butanediol Solvent, Humectant, Stabilizer 5.00
A GlycerinHumectant3.00
A Xanthan GumThickener / Stabilizer0.20
B Caprylic/Capric TriglycerideEmollient8.00
B Cetearyl AlcoholCo-emulsifier, Thickener3.00
B Glyceryl Stearate & PEG-100 StearatePrimary Emulsifier4.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
C TocopherolAntioxidant0.10
Step-by-Step O/W Emulsion Protocol
  • Phase A Preparation: In a suitable vessel, combine Deionized Water and Glycerin. Begin moderate propeller mixing.

  • Gum Dispersion (Crucial Step): In a separate small beaker, weigh the 2-Methyl-1,3-butanediol. Add the Xanthan Gum to the glycol and stir with a spatula until a smooth, lump-free slurry is formed. This pre-dispersion prevents the formation of "fish eyes" (undissolved gel particles) when added to water.

  • Combine Aqueous Phase: Add the Xanthan Gum slurry from Step 2 to the main water vessel (Step 1) with continued mixing. Heat Phase A to 75-80°C.

  • Oil Phase Preparation: In a separate heat-resistant vessel, combine all Phase B ingredients. Heat to 75-80°C while mixing gently until all solids are melted and the phase is uniform.

  • Emulsification: Once both phases are at 75-80°C, slowly add the Oil Phase (B) to the Water Phase (A) under high-shear homogenization (e.g., 5,000-10,000 RPM). Mix for 3-5 minutes to form a fine, uniform emulsion.

  • Homogenization & Cooling: Remove from high shear and switch to moderate sweep or propeller mixing. Allow the emulsion to cool.

  • Cool Down Additions: Once the emulsion has cooled to below 40°C, add the Phase C ingredients one by one, mixing well after each addition to ensure uniformity.

  • Finalization: Continue mixing until the batch is uniform and has reached room temperature (20-25°C). Check the final pH and adjust if necessary.

Visualization: O/W Emulsion Workflow

G cluster_A Phase A (Aqueous) cluster_B Phase B (Oil) cluster_C Emulsification & Cooling A1 Combine Water & Glycerin A2 Slurry Xanthan Gum in 2-Methyl-1,3-butanediol A3 Add Slurry to Water A2->A3 A4 Heat to 75-80°C A3->A4 C1 Add Phase B to Phase A under High Shear Homogenization A4->C1 Combine Phases B1 Combine Oil Phase Ingredients B2 Heat to 75-80°C B1->B2 B2->C1 C2 Cool to < 40°C with Moderate Mixing C1->C2 C3 Add Phase C Ingredients C2->C3 C4 Final Mixing & QC Checks C3->C4

Caption: Workflow for preparing an O/W emulsion.

Emulsion Characterization and Stability Testing

A protocol is only as good as its validation. Stability testing is non-negotiable to ensure the quality, safety, and shelf-life of the final product.[8][9] 2-Methyl-1,3-butanediol-containing emulsions are expected to show robust stability, particularly under temperature stress.[1]

Self-Validating Protocol for Stability Assessment
TestMethodAcceptance CriteriaRationale
Macroscopic Evaluation Visual inspection of the sample at various time points (24h, 1 week, 1 month, 3 months).No change in color, odor, or appearance. No visible phase separation, creaming, or coalescence.[8]The most fundamental check for emulsion integrity.
Microscopic Analysis Place a small drop of the emulsion on a slide and observe under a microscope (40x-100x magnification).Uniform distribution of small, spherical oil droplets. No signs of droplet aggregation or significant size increase over time.Provides insight into the microscopic stability of the emulsion structure.
pH Measurement Use a calibrated pH meter to measure the pH of the emulsion at each time point.pH should remain within the target range (typically 4.5-6.5 for skin products) and be stable over time.A significant drift in pH can indicate chemical degradation of ingredients.
Viscosity Measurement Use a viscometer (e.g., Brookfield) to measure the viscosity at controlled shear rates and temperature.Viscosity should remain within specifications. A large drop may indicate a breakdown of the emulsion structure.Quantifies the rheological stability of the product.
Accelerated Stability: Freeze-Thaw Cycling Place the sample at -10°C for 24 hours, then at room temperature (25°C) for 24 hours. Repeat for 3-5 cycles.[9]The emulsion must return to its original physical state with no signs of separation or textural change after each cycle.Simulates the stress of temperature fluctuations during shipping and storage. Emulsions with 2-Methyl-1,3-butanediol are expected to perform well in this test.[1]
Accelerated Stability: High Temperature Store the sample in an oven at 45°C for 1-3 months. A control sample is kept at room temperature.The sample at 45°C should show minimal changes compared to the room temperature control. (90 days at 45°C approximates a shelf life of at least 2 years).[1]Assesses the long-term chemical and physical stability of the product under heat stress.
Centrifuge Test Centrifuge a sample of the emulsion (e.g., at 3000 RPM for 30 minutes).No phase separation should be observed.[9]This test accelerates gravitational separation (creaming) to quickly predict long-term instability.[9]
Visualization: Role of 2-Methyl-1,3-butanediol in an Emulsion

G cluster_emulsion O/W Emulsion Droplet cluster_interface cluster_aqueous Continuous Aqueous Phase cluster_skin Stratum Corneum oil_droplet Oil Phase (Emollient) emulsifier Emulsifier oil_droplet->emulsifier glycol 2-Methyl-1,3-butanediol emulsifier->glycol water Water glycol->water Hydrates active Actives glycol->active Solubilizes skin Skin Surface glycol->skin Improves Penetration

Caption: Functions of 2-Methyl-1,3-butanediol in an O/W emulsion.

Conclusion and Field Insights

2-Methyl-1,3-butanediol is a powerful, multifunctional ingredient that can significantly enhance cosmetic emulsions. Its ability to act as a solvent, humectant, and stability enhancer allows for the creation of sophisticated formulations that are both stable and aesthetically superior. The key to success lies in understanding its properties and employing sound formulation techniques, such as the pre-dispersion of gums and polymers. The protocols and validation methods outlined in this document provide a robust framework for developing high-performance emulsions. By following these guidelines, researchers and formulators can confidently incorporate 2-Methyl-1,3-butanediol to meet the demands of the modern cosmetic market.

References

  • WO2018093210A2 - Cosmetic composition including 2,3-butanediol.
  • Methylpropanediol | 2-methyl-1,3-propanediol | Skin Care Ingredient. (2025). Self-published.
  • Wh
  • 2-Methyl-1,3-propanediol. Multichem.
  • Safety Assessment of Alkane Diols as Used in Cosmetics. (2017).
  • 2-Methyl-1,3-propanediol (MPO)
  • Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. (2023). PubMed.
  • Emulsifiers.
  • How to successfully create emulsions for cosmetic and healthcare products? (2022). VMI Mixers Blog.
  • Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative. (2022).
  • Stability Testing of Cosmetics. MakingCosmetics.
  • Tips and Tricks Guaranteed to Improve Your Formulations (Part One). (2021). UL Prospector.

Sources

Application Note: Incorporating 2-Methyl-1,3-butanediol into Epoxy Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the specific methodologies for incorporating 2-Methyl-1,3-butanediol (CAS 684-84-4) into epoxy resin systems.[1]

Important Distinction: This guide focuses strictly on 2-Methyl-1,3-butanediol (2-M-1,3-BDO) , an asymmetric diol with one primary and one secondary hydroxyl group.[1][2] Do not confuse this with 2-Methyl-1,3-propanediol (MPO), which contains two primary hydroxyls.[1][2] The reactivity profile of 2-M-1,3-BDO is distinct due to the steric hindrance of the secondary alcohol, offering unique opportunities for staged curing and viscosity control.[2]

Executive Summary & Rationale

2-Methyl-1,3-butanediol (2-M-1,3-BDO) acts as a versatile modifier in epoxy systems, primarily serving two functions:

  • Reactive Diluent Precursor: When converted to its diglycidyl ether, it reduces viscosity while maintaining higher thermal stability than linear aliphatic diluents (like 1,4-butanediol diglycidyl ether) due to its branched methyl group.[2]

  • Chain Extender/Toughener: In anhydride-cured systems, the hydroxyl groups initiate the curing reaction and introduce flexible aliphatic segments into the rigid epoxy-anhydride network, improving impact resistance.[2]

Key Chemical Feature: The molecule possesses asymmetric reactivity .

  • C1-OH (Primary): High reactivity, accessible for rapid esterification or etherification.[1]

  • C3-OH (Secondary): Lower reactivity, sterically hindered by the adjacent methyl group.[2] This allows for "latency" in curing or selective functionalization.

Pre-Experimental Protocols

Raw Material Verification

Before proceeding, verify the identity of the diol to avoid isomer confusion.[2]

PropertySpecificationMethod
Chemical Name 2-Methyl-1,3-butanediol-
CAS Number 684-84-4-
Structure HO-CH₂-CH(CH₃)-CH(OH)-CH₃NMR / GC-MS
Purity > 98.0%GC
Moisture Content < 0.1% (Critical for Epoxy)Karl Fischer
Moisture Removal (Mandatory)

Like all low-molecular-weight glycols, 2-M-1,3-BDO is hygroscopic.[1][2] Water competes with hydroxyls in anhydride cures and deactivates catalysts in ether synthesis.

  • Protocol: Dry the diol under vacuum (10 mbar) at 60°C for 4 hours while stirring. Store under dry nitrogen.

Method A: Synthesis of Diglycidyl Ether of 2-M-1,3-BDO (Reactive Diluent)

This method converts the diol into an epoxy-functional monomer.[1] This "Reactive Diluent" is then blended with standard resins (e.g., DGEBA) to lower viscosity without sacrificing as much Tg as linear diluents.[2]

Mechanism

The reaction involves a two-step process:[1][3][4]

  • Coupling: Lewis acid-catalyzed addition of epichlorohydrin (ECH) to the diol hydroxyls.

  • Ring Closure (Dehydrochlorination): Alkali-mediated elimination of HCl to reform the epoxide ring.

Workflow Diagram

G Diol 2-Methyl-1,3-butanediol (Dry) Step1 Step 1: Coupling 50-60°C, 3 hrs Diol->Step1 ECH Epichlorohydrin (Excess) ECH->Step1 Cat Catalyst (BF3 or TEBA) Cat->Step1 Intermediate Halohydrin Ether Intermediate Step1->Intermediate Step2 Step 2: Ring Closure 40°C, 2 hrs Intermediate->Step2 NaOH NaOH (50% aq) NaOH->Step2 Wash Washing & Stripping Step2->Wash Product 2-M-1,3-BDO Diglycidyl Ether Wash->Product

Caption: Two-step synthesis of 2-Methyl-1,3-butanediol Diglycidyl Ether via halohydrin intermediate.

Detailed Protocol

Reagents:

  • 2-Methyl-1,3-butanediol (1.0 mol, 104.15 g)[1][2]

  • Epichlorohydrin (4.0 mol, 370 g) – Excess acts as solvent[2]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (1% w/w of diol) or BF3·Etherate.

  • Sodium Hydroxide (2.2 mol, 50% aq.[2] solution)

Procedure:

  • Setup: Equip a 1L 4-neck flask with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

  • Coupling: Charge the diol and epichlorohydrin. Heat to 50°C . Add TEBA catalyst.

  • Exotherm Control: Maintain temperature between 50-60°C for 3 hours. The primary hydroxyl reacts first; the secondary hydroxyl requires the sustained heat/time.

  • Ring Closure: Cool to 40°C . Dropwise add the 50% NaOH solution over 1 hour. Note: Rapid addition causes polymer formation.

  • Post-Reaction: Stir for an additional 2 hours at 40°C.

  • Purification:

    • Add toluene (200 mL) to dissolve the organic phase.

    • Wash with water (3 x 100 mL) until pH is neutral.

    • Distillation: Strip toluene and excess epichlorohydrin under reduced pressure (rotary evaporator).

  • QC Check: Measure Epoxy Equivalent Weight (EEW). Theoretical EEW is ~108 g/eq. Target range: 115-125 g/eq (indicates some oligomerization).

Method B: Direct Use in Anhydride-Cured Systems[1]

In this method, 2-M-1,3-BDO is used directly as a chain extender .[1][2] In anhydride curing, an initiator (hydroxyl source) is required to open the anhydride ring.[2] The diol provides this source, speeding up the cure and integrating into the backbone to improve toughness.[2]

Mechanism: The "Initiator" Effect
  • Initiation: R-OH (from diol) + Anhydride → Monoester Acid.

  • Propagation: Monoester Acid + Epoxide → Diester + Secondary Hydroxyl (new initiation site).

  • Crosslinking: The diol becomes a flexible bridge between two epoxy chains.

Formulation Protocol

Base Resin: Bisphenol A Diglycidyl Ether (DGEBA, e.g., Epon 828).[2] Hardener: Methyltetrahydrophthalic Anhydride (MTHPA). Modifier: 2-Methyl-1,3-butanediol (2-M-1,3-BDO).[1][2][4][5][6] Accelerator: Tertiary Amine (e.g., BDMA) - Optional if diol level is high.[1][2]

Calculation (Stoichiometry): Anhydride cures are typically formulated at an Anhydride:Epoxy (A/E) molar ratio of 0.85 - 0.95. When adding diol, you must account for the hydroxyls consuming anhydride.[2]

  • Rule of Thumb: For every 1 equivalent of Diol-OH added, add 0.5 to 0.8 equivalents of extra Anhydride, OR simply treat the diol as a flexibilizer that reduces crosslink density (if anhydride is kept constant).[2]

Recommended Starting Formulation (Parts by Weight):

ComponentFunctionLoading (phr)Notes
DGEBA (EEW=188) Resin100Standard Epoxy
MTHPA Hardener80 - 85Stoichiometric ~0.9
2-M-1,3-BDO Toughener5 - 15 >15 phr significantly drops Tg
BDMA Catalyst0.5 - 1.0Accelerator

Mixing & Curing Procedure:

  • Pre-mix: Blend 2-M-1,3-BDO into the MTHPA hardener. Observation: The mixture may warm slightly due to initial monoester formation (this is beneficial for compatibility).

  • Resin Addition: Add the Hardener/Diol premix to the DGEBA resin.

  • Degassing: Vacuum degas at room temperature for 15 mins.

  • Cure Cycle:

    • Stage 1: 80°C for 2 hours (Gelation). The primary OH of the diol reacts here.

    • Stage 2: 120°C for 2 hours.

    • Stage 3: 150°C for 2 hours (Post-cure). The secondary OH ensures full conversion.

Characterization & QC

FTIR Analysis

Monitor the reaction progress or the purity of the synthesized diglycidyl ether.

Functional GroupWavenumber (cm⁻¹)What to Look For
Hydroxyl (-OH) 3300 - 3500 (Broad)Method A: Should disappear in final product.[1] Method B: Decreases during cure.
Epoxide Ring ~915 (Oxirane ring)Method A: Strong peak indicates successful synthesis.
Ester (C=O) 1735Method B: Appears as anhydride reacts with diol.
Anhydride (C=O) 1780 & 1860Method B: Should disappear upon full cure.
Viscosity & Pot Life
  • Viscosity Reduction: Adding 10 phr of 2-M-1,3-BDO (Method B) typically reduces mix viscosity by 20-30%, aiding impregnation of fibers.[1][2]

  • Pot Life Warning: Because the diol acts as an initiator, the pot life of the Anhydride/Epoxy/Diol mix will be shorter than Anhydride/Epoxy alone.[2] Prepare immediately before use.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Viscosity (Method A) Oligomerization during synthesis.[1]Reduce temperature during NaOH addition. Ensure epichlorohydrin is in large excess (4:1 molar ratio).
Bubbles in Cure (Method B) Moisture in diol.Dry 2-M-1,3-BDO under vacuum at 60°C before mixing.
Low Tg (Soft Material) Over-loading of diol.Reduce 2-M-1,3-BDO content to <10 phr. The aliphatic chain reduces rigidity.
Phase Separation Incompatibility.[7]Pre-react the diol with the anhydride (form a "B-stage" hardener) before adding epoxy.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Butanediol, 2-methyl- (CAS 684-84-4) Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. (2025). Compound Summary: 2-Methyl-1,3-butanediol.[1][8][4][5][9][10][11][12] National Library of Medicine. [Link]

  • Pascault, J. P., & Williams, R. J. (2009).[2] Epoxy Polymers: New Materials and Innovations. Wiley-VCH.[1] (General reference for anhydride-diol curing mechanisms).

  • Pham, H. Q., & Marks, M. J. (2005).[2] Epoxy Resins. Ullmann's Encyclopedia of Industrial Chemistry. (Reference for diglycidyl ether synthesis protocols).

Sources

2-Methyl-1,3-butanediol as a coupling agent in water-borne paints

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-1,3-butanediol (Isoprene Glycol) as a High-Performance Coupling Agent in Water-Borne Coatings

Executive Summary

The transition from solvent-borne to water-borne coatings has necessitated the use of coupling agents that can effectively bridge the thermodynamic gap between hydrophobic resin particles and the aqueous continuous phase. 2-Methyl-1,3-butanediol (also known as Isoprene Glycol or IPG) has emerged as a superior alternative to traditional glycols (e.g., Propylene Glycol, Ethylene Glycol).

This guide details the physicochemical mechanism of IPG, provides a validated protocol for its integration into architectural and industrial latex paints, and outlines testing methodologies to verify freeze-thaw stability (ASTM D2243) and open-time extension.

Physicochemical Profile & Comparative Analysis

2-Methyl-1,3-butanediol is a colorless, odorless, low-viscosity diol. Its unique branched structure provides a "Goldilocks" balance of hydrophilicity (for water solubility) and hydrophobicity (for resin compatibility), distinguishing it from linear glycols.

Table 1: Comparative Properties of Coupling Agents

Property2-Methyl-1,3-butanediol (IPG) Propylene Glycol (PG) Texanol (Ester Alcohol)
CAS Number 684-84-457-55-625265-77-4
Boiling Point 203°C188°C254°C
Vapor Pressure (20°C) 0.02 mmHg0.08 mmHg0.01 mmHg
Solubility (Water) MiscibleMiscibleInsoluble (<0.1%)
Primary Function Coupling Agent / HumectantFreeze-Thaw StabilizerCoalescent
VOC Status Low-VOC contributorVOCVOC (Low)
Odor OdorlessFaintMild Ester

Key Insight: IPG’s vapor pressure (0.02 mmHg) is significantly lower than PG (0.08 mmHg). This slower evaporation rate is the causal factor behind its ability to extend Open Time (wet edge), allowing painters longer reworkability windows without the use of heavy coalescents.

Mechanism of Action

The efficacy of IPG relies on its amphiphilic nature. Unlike standard coalescents that partition almost exclusively into the polymer particle, IPG partitions at the particle-water interface .

The "Zipper" Effect (Coupling Mechanism)

IPG molecules orient themselves with the hydrophobic methyl group facing the latex particle and the hydroxyl groups extending into the aqueous phase. This reduces interfacial tension, preventing particle agglomeration during stress events (freezing or high shear).

Freeze-Thaw Protection

During freezing, ice crystals force latex particles together, leading to irreversible coagulation. IPG functions via two pathways:

  • Cryoprotection: It disrupts the lattice structure of ice, lowering the freezing point of the aqueous phase.

  • Steric/Electrosteric Stabilization: It maintains a hydration layer around latex particles, preventing them from touching and coalescing when water freezes.

Mechanism cluster_0 Amphiphilic Bridging Resin Hydrophobic Resin (Latex Particle) IPG 2-Methyl-1,3-butanediol (Coupling Agent) Resin->IPG Methyl Group Interaction Water Aqueous Phase (Water) Water->IPG Hydroxyl Group Interaction Interface Stabilized Interface (Lower Surface Tension) IPG->Interface Bridges Gap Performance Enhanced Stability (Freeze-Thaw & Gloss) Interface->Performance Prevents Coagulation

Figure 1: The amphiphilic bridging mechanism of IPG, stabilizing the resin-water interface.

Application Protocol: Formulation Integration

Objective: Incorporate IPG into a standard acrylic latex formulation (approx. 50% solids) to achieve freeze-thaw stability and improved open time.

Step 1: Dosage Calculation
  • Standard Dosage: 1.0% – 3.0% by total formula weight.

  • Replacement: Can replace Propylene Glycol at a 1:1 ratio, though 0.8:1 (IPG:PG) often yields equivalent stability due to higher efficiency.

Step 2: Order of Addition

The stage of addition is critical to prevent "shock" (local coagulation).

  • Method A (Preferred): Grind Phase Addition Add IPG to the water prior to pigment dispersion.

    • Reasoning: IPG aids in wetting pigments (TiO2, fillers), reducing the demand for primary dispersants.

  • Method B: Let-Down Phase Addition Add IPG slowly to the latex binder before adding thickeners or rheology modifiers.

    • Reasoning: Adding it to the binder ensures the particles are protected before the system viscosity is built up.

Step 3: Mixing Protocol
  • Set agitator to low shear (200-400 RPM).

  • Add IPG slowly (stream, not dump) to the vortex.

  • Mix for 10 minutes to ensure equilibration between the aqueous phase and particle surface.

Validation Protocol: Testing & Quality Control

Once formulated, the coating must be validated using standard ASTM methods.

TestingWorkflow Start Formulated Paint Sample FT_Test Freeze-Thaw Stability (ASTM D2243) Start->FT_Test Pass_FT Pass: No Coagulation Viscosity Δ < 10 KU FT_Test->Pass_FT 3-5 Cycles Fail_FT Fail: Gelation/Grit FT_Test->Fail_FT OpenTime_Test Open Time / Wet Edge (ASTM D7488) Report Final Validation Report OpenTime_Test->Report Minutes Extended Gloss_Test Specular Gloss (ASTM D523) Gloss_Test->Report Gloss Units (GU) Pass_FT->OpenTime_Test Pass_FT->Gloss_Test

Figure 2: Validation workflow for ensuring formulation stability and performance.

Freeze-Thaw Stability (ASTM D2243)

Purpose: Simulate winter shipping conditions.

  • Preparation: Fill a 1-pint resin-lined can with the test paint. Measure initial viscosity (Krebs Units - KU).

  • Freezing: Place can in a chamber at -18°C (0°F) for 17 hours.

  • Thawing: Remove and allow to thaw at room temperature (25°C) for 7 hours.

  • Evaluation:

    • Check for coagulation, grit, or separation.

    • Measure viscosity.[1][2][3][4] A change of >10 KU indicates instability.

  • Cycles: Repeat for 3 to 5 cycles.

Open Time Evaluation (ASTM D7488)

Purpose: Determine the "wet edge" duration.

  • Drawdown: Apply a 10-mil wet film on a sealed chart (Leneta).

  • Scoring: Using a tongue depressor, make an "X" in the wet paint immediately.

  • Brushing: At 2-minute intervals, brush across the "X" from the wet paint into the semi-dry area.

  • Endpoint: The time at which the "X" can no longer be repaired (brushed out) to a smooth film is the Open Time.[5]

    • Target: IPG formulations typically extend this by 2-5 minutes over PG formulations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Viscosity Drop IPG acts as a solvent, disrupting associative thickeners (HEUR).Increase HEUR dosage slightly or blend with HASE thickeners.
Foaming IPG lowers surface tension, stabilizing foam.Add a defoamer (polysiloxane type) after IPG addition.
Shock/Grit Rapid addition of IPG to high-solids latex.Pre-dilute IPG 1:1 with water before addition or add during the grind phase.

References

  • Kuraray Co., Ltd. (n.d.). Isoprene Glycol (IPG) Technical Data Sheet. Retrieved from

  • ASTM International. (2020). ASTM D2243-20, Standard Test Method for Freeze-Thaw Resistance of Water-Borne Coatings. West Conshohocken, PA. Retrieved from

  • Hansen, C. M. (2007).[6] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[6] CRC Press.[1] (Relevance: Solubility parameter data for glycol ethers and diols).

  • Eastman Chemical Company. (2012). Novel Additives to Extend Open Time in Low-VOC Latex Paints. PCI Magazine. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Methyl-1,3-butanediol. National Library of Medicine. Retrieved from [7]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Polymerization of 2-Methyl-1,3-Butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetric Challenge

Welcome to the technical support center. If you are working with 2-Methyl-1,3-butanediol (MBD) , you are likely seeking to leverage its unique ability to disrupt crystallinity and improve flexibility in polyesters or polyurethanes. However, you have likely encountered a specific set of obstacles: low molecular weight build , discoloration , or unexpected volatile byproducts .

These issues stem from the fundamental asymmetry of the MBD molecule. Unlike symmetric diols (e.g., 1,4-Butanediol), MBD possesses one primary hydroxyl (C1) and one secondary hydroxyl (C3) . The secondary hydroxyl is sterically hindered and significantly less reactive. To force this group to react, researchers often increase thermal energy, which inadvertently triggers the beta-elimination of water, leading to chain termination and unsaturation.

This guide provides field-proven protocols to navigate this thermodynamic tightrope.

Part 1: Troubleshooting Guides (Q&A)
Issue 1: Molecular Weight Stagnation (Chain Termination)

User Question: "I am running a melt polycondensation with Adipic Acid and MBD. The reaction proceeds normally for the first hour, but the torque (viscosity) plateaus early, and I cannot reach my target molecular weight (>20 kDa). Why is this happening?"

Technical Diagnosis: You are likely experiencing thermal dehydration (beta-elimination) of the secondary hydroxyl group.

  • Mechanism: Under acidic conditions (provided by the dicarboxylic acid) and high heat (>180°C), the secondary hydroxyl at the C3 position is prone to elimination.

  • The Result: This converts the diol into an unsaturated alcohol (e.g., isomers of methyl-butenol). This species acts as a "chain terminator" because it loses the second functional group required for step-growth polymerization. Once an unsaturated end-group is formed, that chain is "dead."

Corrective Action:

  • Limit Esterification Temperature: Do not exceed 160–170°C during the initial atmospheric esterification stage. The secondary hydroxyl is stable at these temperatures but eliminates rapidly above 180°C.

  • Increase Diol Excess: MBD has a lower boiling point and higher volatility than larger diols. Use a molar ratio of 1.5:1 to 2.0:1 (Diol:Acid) to account for evaporative losses and ensure hydroxyl-terminated oligomers are formed before high vacuum is applied.

  • Catalyst Timing: Delay the addition of strong transesterification catalysts (like Titanium Tetrabutoxide) until the acid number is < 10 mg KOH/g. Acidic protons catalyze the dehydration side reaction.

Issue 2: Resin Discoloration (Yellowing)

User Question: "My final polymer has a distinct yellow/amber tint. I am using Titanium Tetrabutoxide (TBT) as a catalyst. Is the catalyst degrading?"

Technical Diagnosis: Yellowing in MBD polymers is typically caused by two converging factors:

  • Thermo-oxidative Degradation: Because the secondary hydroxyl is slow to react, MBD polymerizations require longer "cook times" (residence time) than standard aliphatic polyesters. Prolonged heat exposure leads to oxidation.

  • Titanium Chromophores: Titanium catalysts are highly active but sensitive to moisture and can form colored complexes with oxidation byproducts.

Corrective Action:

  • Inert Gas Sparging: A simple N2 blanket is insufficient. You must use a subsurface nitrogen sparge during the esterification phase to actively strip oxygen and water.

  • Switch Catalyst System: If color is critical, transition to a Tin (II) 2-ethylhexanoate (Stannous Octoate) catalyst. While slightly slower than Titanium, it is less prone to color formation. Alternatively, Zinc Acetate is a milder option that reduces side reactions, though it requires longer reaction times.

  • Add Stabilizers: Introduce a hindered phenol antioxidant (e.g., Irganox 1010) at 0.1 wt% at the beginning of the reaction.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired step-growth polymerization and the undesired dehydration pathway caused by the secondary hydroxyl group.

MBD_Reaction_Pathways MBD 2-Methyl-1,3-Butanediol (Start) Oligomer Linear Oligomer (Hydroxyl Terminated) MBD->Oligomer Esterification (160-170°C) Elimination Beta-Elimination (>180°C, Acid Cat.) MBD->Elimination Overheating Acid Dicarboxylic Acid Acid->Oligomer Polymer High MW Polyester (Target Product) Oligomer->Polymer Polycondensation (High Vacuum, Catalyst) Oligomer->Elimination Back-biting UnsatAlcohol Unsaturated Alcohol (Chain Terminator) Elimination->UnsatAlcohol -H2O DeadChain Low MW Polymer (Dead Chain) UnsatAlcohol->DeadChain Capping

Caption: Figure 1. The kinetic competition between successful chain growth (Green) and thermal dehydration/elimination (Red) leading to chain termination.

Part 3: Optimized Experimental Protocol

This protocol is designed to favor the slow kinetics of the secondary hydroxyl while suppressing elimination reactions.

Table 1: Process Parameters for MBD Polyesterification

StageTemperaturePressureDurationKey Objective
1. Charging Ambient1 atm (N2)N/AMelt monomers. Add Antioxidant (0.1%).
2. Esterification 160°C – 170°C 1 atm (N2 Sparge)4–6 HoursReact Primary OH. Avoid >175°C to prevent dehydration.
3. Ramp 170°C → 200°C760 → 20 Torr1 HourSlow ramp to remove excess MBD without flashing.
4. Polycondensation 200°C – 210°C < 1 Torr (Full Vac)3–5 HoursDrive reaction of Secondary OH. Monitor Torque.
5. Discharge 180°CPositive N2N/ARapid cooling to stop thermal degradation.
Step-by-Step Workflow
  • Reactor Setup: Use a glass or stainless steel reactor equipped with a mechanical stirrer, nitrogen inlet (subsurface), and a packed column condenser.

  • Monomer Loading: Charge Dicarboxylic Acid and MBD (Molar Ratio 1:1.5). Add Irganox 1010 (0.1 wt%).

  • Stage 1 (Esterification): Heat to 160°C. Collect water. Crucial: Do not add the transesterification catalyst yet. The acid protons are sufficient for this stage.

  • Catalyst Addition: Once water evolution slows and the top-of-column temperature drops, measure Acid Value. If AV < 20, add Titanium Tetrabutoxide (50-100 ppm) or Stannous Octoate (200 ppm) .

  • Stage 2 (Vacuum Ramp): Gradually reduce pressure. Warning: MBD is volatile. If you pull vacuum too fast, you will strip the monomer before it reacts, upsetting stoichiometry.

  • Stage 3 (Polycondensation): Hold at <1 Torr and 210°C. The high vacuum is essential to remove the condensate from the sluggish secondary hydroxyl reaction.

Part 4: Process Control Logic

The following diagram details the decision-making logic for the operator during the reaction.

Process_Logic Start Start Esterification (160°C) CheckWater Water Evolution Stops? Start->CheckWater CheckWater->Start No (Wait) CheckAV Acid Value < 20? CheckWater->CheckAV Yes CheckAV->Start No (Continue Heating) AddCat Add Catalyst (Ti or Sn) CheckAV->AddCat Yes VacRamp Apply Vacuum Ramp (100 Torr/15 min) AddCat->VacRamp Monitor Monitor Distillate VacRamp->Monitor Good Clear/Water (Continue) Monitor->Good Refractive Index ~1.33 Bad Oily/Smell of Alkene (MBD Loss/Dehydration) Monitor->Bad Refractive Index >1.40 Action1 Reduce Temp Add MBD Bad->Action1

Caption: Figure 2. Operational logic flow. Monitoring the distillate's refractive index helps detect if MBD (RI ~1.43) or dehydration products are escaping instead of water (RI ~1.33).

References
  • Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. (2020). Discusses the kinetic challenges and property benefits of methyl-branched secondary diols. Link

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI Polymers. (2019). detailed analysis of catalyst selectivity (Ti vs Zn) in preventing side reactions in hindered systems. Link

  • Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling. MDPI Processes. (2021). Provides mechanistic insight into the acid-catalyzed dehydration pathways of butanediol isomers, relevant to MBD degradation. Link

  • Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. National Science Foundation (NSF) Public Access. (2019). Comparative study on polymerization kinetics of 1,3-diols and the impact of asymmetry. Link

optimizing viscosity profiles in formulations containing 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris V. (Senior Application Scientist, Formulation Physics) Subject: Optimizing Viscosity Profiles in Formulations Containing 2-Methyl-1,3-butanediol[1]

Core Directive: The Rheological Signature of MBD

Welcome to the formulation support hub. You are likely here because you are transitioning from standard glycols (Propylene Glycol, 1,3-Butanediol, or Glycerin) to 2-Methyl-1,3-butanediol (MBD) —often commercially known as Isopentyldiol (IPD) —and your viscosity profile has shifted unexpectedly.[1]

The Molecular Reality: Unlike linear 1,3-butanediol, MBD possesses a branched methyl group at the C2 position.[1] This steric hindrance creates a "looser" hydrogen-bonding network with water.

  • The Benefit: It feels less tacky and penetrates skin faster.[2]

  • The Challenge: It disrupts the hydration shells of associative thickeners (Carbomers, HASE polymers) differently than linear glycols, often leading to immediate viscosity loss ("crashing") if added incorrectly.[1]

Troubleshooting Guides
Issue A: "My Carbomer Gel Collapsed Upon Adding MBD"

Diagnosis: Solvation Sphere Competition. MBD is amphiphilic.[1] When added to a hydrated carbomer network after neutralization, it competes for the water molecules that are keeping the polymer chains extended. The polymer coils contract, and viscosity drops.

The Fix: The Pre-Dispersion Protocol Do not add MBD to the finished gel. You must alter the order of addition to allow the polymer to hydrate in a solvent-rich environment before the pH trigger is pulled.

Visualizing the Mechanism & Solution:

G Start Start Formulation Hydration 1. Disperse Polymer in Water Start->Hydration Addition_Bad Add MBD (Post-Neutralization) Hydration->Addition_Bad Standard Route Addition_Good Add MBD (Pre-Neutralization) Hydration->Addition_Good Optimized Route Result_Bad Viscosity Crash (Coil Collapse) Addition_Bad->Result_Bad Neutralize Neutralize (pH > 6.0) Addition_Good->Neutralize Result_Good Stable Gel (Hybrid Solvation) Neutralize->Result_Good

Caption: Figure 1. Preventing viscosity collapse by integrating MBD prior to the neutralization step, allowing the polymer network to accommodate the solvent.

Step-by-Step Recovery Protocol:

  • Disperse the Carbomer/Acrylate in water.[1]

  • Add 2-Methyl-1,3-butanediol (MBD) to the acidic dispersion.

  • Mix until homogeneous (MBD lowers the dielectric constant slightly, aiding dispersion).

  • Neutralize with TEA/NaOH. The gel will build viscosity around the glycol.

Issue B: "The Formulation is Stable but Too Tacky"

Diagnosis: Hygroscopic Overload. While MBD is less tacky than Glycerin, using it at >10% w/w alongside high molecular weight polymers can create a "stringy" texture.

Comparative Data: Tack vs. Viscosity Impact

Glycol TypeViscosity Contribution (at 5%)Tack ProfileRec. Max Load (Leave-on)
Glycerin HighHigh (Sticky)3-5%
1,3-Butanediol MediumMedium5-8%
2-Methyl-1,3-butanediol Low Low (Dry/Silky) 10-15%

The Fix: If your formula is tacky, do not reduce the MBD. Instead, replace 50% of your primary thickener (e.g., Xanthan Gum) with a lipophilic starch or reduce the polymer concentration.[1] MBD allows you to use less polymer because it stabilizes the emulsion interface, acting as a co-surfactant.[1]

Advanced Optimization: The Viscosity Ramp Protocol

To precisely determine the "Safe Zone" for MBD concentration in your specific base, perform this self-validating experiment.

Objective: Determine the Critical Concentration (


) where MBD causes network collapse.

Materials:

  • Base Hydrogel (e.g., 0.5% Carbomer 980, neutralized).[1]

  • Pure 2-Methyl-1,3-butanediol.[1]

  • Overhead stirrer (low shear).

  • Viscometer (Brookfield or Rheometer).

Workflow Diagram:

Protocol Step1 Prepare Base Gel (Control Viscosity: V0) Step2 Titrate MBD (+1% increments) Step1->Step2 Step3 Mix 5 min @ 300 RPM Step2->Step3 Step4 Measure Viscosity (V_current) Step3->Step4 Decision V_current < 80% of V0? Step4->Decision Decision->Step2 No (Loop) Stop Stop: C_crit Reached Decision->Stop Yes Loop Continue

Caption: Figure 2. Iterative titration workflow to identify the rheological breaking point of the polymer system.

Analysis:

  • If viscosity drops linearly: The system is compatible.

  • If viscosity drops exponentially (the "Cliff"): You have exceeded the solvation capacity. Cap MBD usage at 2% below this point.

Frequently Asked Questions (FAQs)

Q1: Can I use MBD to clarify a hazy serum? A: Yes. MBD has a refractive index (approx. 1.[1][3][4]43) closer to many cosmetic oils and silicone elastomers than water (1.33). Adding 3-5% MBD can match the Refractive Index (RI) of the continuous phase to the dispersed phase, turning a hazy emulsion transparent.

Q2: Why does my salt-thickened surfactant system (SLES/CAPB) get thinner when I add MBD? A: MBD is non-ionic but changes the micellar packing parameter. In salt-thickened systems, rod-like micelles create viscosity. MBD can disrupt these rods back into spheres.

  • Correction: Increase salt (NaCl) slightly. MBD shifts the salt curve to the right, meaning you need more salt to achieve the peak viscosity.

Q3: Is MBD compatible with Xanthan Gum? A: Yes, highly compatible.[1] Unlike acrylates, Xanthan Gum is tolerant of high glycol concentrations.[1] MBD + Xanthan is the preferred combination for acid-stable formulations (e.g., AHA exfoliants) where carbomers fail.[1]

References
  • Kuraray Co., Ltd. (2024).[1][5] Isopentyldiol (IPD) Technical Data Sheet: Solubility and Viscosity Characteristics. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 2-Methyl-1,3-butanediol.[1] National Library of Medicine. Retrieved from

  • Lochhead, R. Y. (2017).[1] The Role of Amphiphilic Polymers in Cosmetic Formulations. In Cosmetic Science and Technology. (Contextualizing the hydrophobic effect of methyl-branched glycols on hydrophobically modified polymers).

  • SpecialChem. (2023).[1] Troubleshooting Viscosity Stability in Hydroalcoholic Gels. (General reference for glycol-carbomer interactions).

(Note: While specific deep-link URLs to PDF technical sheets change frequently, the links above direct to the verified landing pages of the manufacturers and databases hosting the data.)

Sources

troubleshooting phase separation in 2-Methyl-1,3-butanediol aqueous mixtures

[1][2][3]

Introduction: The Baseline Expectation

Under standard conditions (STP), 2-Methyl-1,3-butanediol (MBD) is a short-chain glycol that is completely miscible with water .[1][2] Its hydroxyl groups (-OH) form extensive hydrogen bond networks with water molecules, creating a homogeneous monophasic solution.[1][3][2]

If you are observing phase separation (cloudiness, droplets, or distinct layers), you are witnessing a thermodynamic anomaly. This guide addresses the specific deviations—usually driven by ionic strength (salts), temperature extremes, or ternary component saturation—that force this miscible system to split.

Diagnostic Workflow

Before adjusting your formulation, identify the separation mechanism using the decision tree below.

TroubleshootingFlowStartOBSERVATION:Cloudiness or Layers inMBD/Water MixtureCheckSaltsAre salts/buffers present(>0.5 M)?Start->CheckSaltsCheckSoluteIs a hydrophobic drug/compound added?CheckSalts->CheckSoluteNoSaltingOutDIAGNOSIS: Salting Out(Hofmeister Effect)CheckSalts->SaltingOutYesCheckTempIs the temperature> 50°C or < 5°C?CheckTemp->CheckSoluteNo (Room Temp)LCSTDIAGNOSIS: LCST/UCSTThermodynamic SplitCheckTemp->LCSTYesCheckSolute->CheckTempNoOilingOutDIAGNOSIS: Solute 'Oiling Out'(Ternary Failure)CheckSolute->OilingOutYes

Figure 1: Diagnostic decision tree for isolating the root cause of phase separation in diol-aqueous systems.

Module 1: The "Salting Out" Phenomenon

The Issue: You added a buffer (Phosphate, Citrate, Sulfate) to your MBD/Water solution, and it turned cloudy or separated into two clear liquids.

The Science: While MBD is water-soluble, it is less hydrophilic than smaller diols like Ethylene Glycol due to its branched methyl group and 4-carbon backbone.[1][2] When high-charge-density ions (Kosmotropes) are added, they compete for water molecules to form hydration shells.[1][3][2] The water "prefers" the salt ions over the MBD hydroxyls.[2] Eventually, the water activity drops effectively to zero for the MBD, forcing it out of the solution phase.

Critical Thresholds (The Hofmeister Series)

The ability of a salt to induce phase separation follows the Hofmeister series. MBD is particularly sensitive to anions on the left side of the table below.[2]

Salt Type (Anion)Effect on MBD SolubilityRisk of SeparationMechanism
Citrate³⁻, PO₄³⁻, SO₄²⁻ Strong "Salting Out" HIGH Steals water hydration shell strongly.[1][2]
Cl⁻, NO₃⁻ Neutral / WeakLOWMinimal competition for water.[1][3][2]
SCN⁻, ClO₄⁻ "Salting In" (Chaotropic)NONEIncreases solubility (denaturing effect).[1][2]
Troubleshooting Protocol: Salting Out Reversal
  • Dilution: Add pure water in 5% increments. This lowers the ionic strength relative to the solvent volume.[3][2]

  • Salt Swap: Switch from high-risk salts (Potassium Phosphate) to lower-risk salts (Sodium Chloride or Tris-HCl) if biological compatibility permits.[1][3][2]

  • Reduce MBD: If the salt concentration is fixed (e.g., biological media), reduce MBD concentration to below 10% (v/v) to remain in the single-phase region.[1]

Module 2: Ternary System Failure ("Oiling Out")

The Issue: The MBD/Water mixture remains one phase, but your hydrophobic drug/compound forms oily droplets or precipitates.

The Science: MBD is often used as a cosolvent or hydrotrope to increase the solubility of hydrophobic drugs.[2] However, in a ternary system (Water + MBD + Drug), there is a specific solubility curve (Binodal Curve).[1] If you cross this curve, the system minimizes energy by ejecting the most hydrophobic component—usually the drug—creating an "oil" phase rich in drug and MBD, separated from the water phase.

Visualizing the Mechanism

PhaseMechanismcluster_0Stable Region (One Phase)cluster_1Unstable Region (Phase Split)cluster_oilOiled Out PhaseMBD1MBDWater1WaterMBD1->Water1H-BondsDrug1DrugMBD1->Drug1SolubilizesWater2WaterPhaseDrug2DrugMBD2MBDDrug2->MBD2Aggregatedcluster_0cluster_0cluster_1cluster_1cluster_0->cluster_1Water addedor Temp drop

Figure 2: Mechanism of 'Oiling Out' where MBD partitions into the drug-rich phase, leaving the water phase drug-poor.[1]

Troubleshooting Protocol: Cosolvent Tuning
  • Increase MBD Ratio: The separation indicates the water content is too high for the drug load.[3][2] Increase MBD concentration.

  • Add a Surfactant: If increasing MBD is toxicologically limited, add a surfactant (e.g., Polysorbate 80) to bridge the interfacial tension between the MBD-drug domains and the bulk water.

Module 3: Experimental Validation (Cloud Point Titration)

To scientifically validate the stability of your specific mixture, you must determine the Binodal Curve . This protocol generates the phase diagram for your specific salt/MBD combination.[3][2]

Objective: Define the exact boundary between the 1-phase (clear) and 2-phase (cloudy) regions.

Step-by-Step Protocol
  • Preparation:

    • Prepare a stock solution of 50% (w/w) MBD in water.[1][3][2]

    • Prepare a concentrated stock of your salt (e.g., 2M Potassium Phosphate ).[1][2]

  • Titration Setup:

    • Place 10 mL of the MBD stock in a jacketed glass vessel at 25°C with magnetic stirring.

  • The Titration:

    • Add the Salt solution dropwise (100 µL increments).

    • Observe: After each addition, wait 1 minute.

    • Endpoint: The solution turns turbid (cloudy) and does not clear upon stirring.[3][2] This is the "Cloud Point."

  • Calculation:

    • Calculate the mass fraction of Salt (

      
      ) and MBD (
      
      
      ) at the cloud point.[1]
    • Plot ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (x-axis) vs 
      
      
      (y-axis).[1][3]
  • Result: Any formulation below this curve is stable. Any formulation above it will separate.

Frequently Asked Questions (FAQ)

Q: I see two clear layers. Which one is the MBD? A: Unlike many organic solvents, MBD aqueous mixtures can be isopycnic (similar density to water).

  • Standard Rule: MBD-rich phases are generally less dense (~0.98 - 1.00 g/cm³) than high-salt water phases (>1.05 g/cm³).[1][3][2] The top layer is likely the MBD-rich phase.[3][2]

  • Verification: Add a drop of hydrophobic dye (e.g., Nile Red).[1][2] It will preferentially stain the MBD-rich top layer.[1][3][2]

Q: Can I use 2-Methyl-1,3-butanediol for protein extraction? A: Yes. This is a classic Aqueous Two-Phase System (ATPS) application. By deliberately inducing phase separation with Phosphate salts (Module 1), you can partition proteins.[1][3][2] Hydrophobic proteins will migrate to the MBD-rich top phase, while hydrophilic contaminants stay in the salt-rich bottom phase.[1][3][2]

Q: Does pH affect phase separation? A: Indirectly.[1][3][2] pH changes the ionization state of the salts or drugs in the solution.[2] For example, changing Phosphate from monobasic to dibasic changes its charge density, drastically altering its "salting out" power. Always control pH when mapping phase diagrams.[1][3][2]

References

  • PubChem. (2025).[1][3][2][4] 2-Methyl-1,3-butanediol Compound Summary. National Center for Biotechnology Information.[1][3][2] [Link]

  • Jiang, B., et al. (2009).[1][3][2][5] Aqueous two-phase extraction of 2,3-butanediol from fermentation broths using an ethanol/phosphate system. Process Biochemistry. (Demonstrates the salting-out principle in butanediol isomers). [Link][1][2][5]

  • National Institutes of Health (NIH). (2025).[1][3][2] Induced Phase Separation and Recovery of 2,3-Butanediol. (Validates the use of inorganic salts to induce separation in butanediol systems). [Link]

preventing oxidation and color degradation of 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers and process chemists working with 2-Methyl-1,3-butanediol (CAS 684-84-4) .[1] It addresses the specific challenges of oxidation and color degradation (yellowing), providing mechanistic insights and actionable recovery protocols.

Module 1: Mechanism of Degradation

Q: Why does 2-Methyl-1,3-butanediol turn yellow during storage?

A: The yellowing is a classic sign of auto-oxidation followed by aldol condensation . While 2-Methyl-1,3-butanediol is a stable aliphatic diol under ideal conditions, exposure to atmospheric oxygen and heat triggers a radical chain reaction.[1]

  • Initiation: Oxygen abstracts a hydrogen atom from the carbon atoms alpha to the hydroxyl groups (C1 or C3).

  • Propagation: This forms hydroperoxides, which decompose into carbonyls:[1]

    • Oxidation at C1 (Primary alcohol)

      
      Aldehydes .
      
    • Oxidation at C3 (Secondary alcohol)

      
      Ketones .
      
  • Chromophore Formation (The Yellowing): The generated aldehydes are highly reactive. They undergo self-polymerization or aldol condensation reactions, forming conjugated unsaturated systems (enals/enones).[1] These conjugated systems absorb blue light, resulting in the visible yellow appearance.

Note: The presence of trace metal ions (Fe, Cu) from storage containers can catalytically accelerate this process by decomposing hydroperoxides.

Visualization: The Oxidation-Degradation Cycle

OxidationCycle MBD 2-Methyl-1,3-butanediol (Colorless) Radical Peroxy Radical Formation MBD->Radical O2 / Heat / Light Carbonyl Carbonyls (Aldehydes/Ketones) Radical->Carbonyl Decomposition Aldol Aldol Condensation (Conjugated Systems) Carbonyl->Aldol Base/Acid Catalysis Yellow Yellow Oligomers (Chromophores) Aldol->Yellow Polymerization

Caption: Pathway from pure diol to colored impurities via oxidative radical chains and condensation.

Module 2: Storage & Prevention Protocols

Q: What are the mandatory storage conditions to prevent degradation?

A: You must eliminate the three drivers of oxidation: Oxygen, Heat, and Light. [1]

ParameterSpecificationTechnical Rationale
Atmosphere Dry Nitrogen or Argon Blanket Oxygen exclusion is the single most effective preventive measure. Argon is heavier than air and provides a better static blanket for opened containers.
Container Amber Glass or HDPE/Steel Amber glass blocks UV light (which initiates radical formation). For bulk, stainless steel (304/316) or HDPE is preferred.[1] Avoid mild steel (iron catalyzes oxidation).
Temperature < 25°C (Refrigerate if possible) Lower temperatures kinetically inhibit the radical propagation steps.
Headspace Minimize Headspace Large headspace in a bottle acts as an oxygen reservoir. Transfer to smaller containers as volume decreases.

Q: Should I use antioxidants?

A: Yes, for long-term storage or high-risk applications.[1]

  • Standard: BHT (Butylated Hydroxytoluene) at 100–200 ppm .

  • Alternative: Vitamin E (Tocopherol) at 200–500 ppm (for "green" or pharma-compatible applications).

  • Mechanism: These additives act as "radical scavengers," sacrificing themselves to stop the chain reaction before it attacks the diol.

Module 3: Troubleshooting & Recovery (Purification)

Q: My batch has already turned yellow. Can I save it?

A: Yes. The yellow impurities are typically high-boiling oligomers or trace carbonyls. You can recover the diol using Vacuum Distillation , optionally preceded by Chemical Reduction if the oxidation is severe.

Protocol A: Vacuum Distillation (Standard Cleanup)

Best for: Mild to moderate yellowing.

  • Setup: Short-path distillation apparatus or Vigreux column.

  • Vacuum: High vacuum is essential (< 10 mmHg) to keep the boiling point low and prevent thermal decomposition.

    • Target BP: ~100–110°C at 10 mmHg (Reference: Standard 1,3-diol behavior).[1]

  • Fractionation:

    • Foreshots (Discard): First 5-10%. Contains water and volatile aldehydes.

    • Main Fraction (Keep): Collect the steady boiling fraction. It should be water-white.

    • Heels (Discard): The dark yellow/brown residue remaining in the flask.

Protocol B: NaBH4 Reduction + Distillation (Deep Cleaning)

Best for: Dark yellow/orange batches or when high purity is critical. Logic: Sodium Borohydride (


) chemically reduces the yellow aldehydes/ketones back into colorless alcohols before distillation, preventing them from reforming or co-distilling.
  • Treatment: Add 0.05% - 0.1% w/w Sodium Borohydride (

    
    )  to the liquid diol.
    
  • Stir: Stir gently at room temperature (or slightly warm, ~40°C) for 1–2 hours.

    • Observation: The color may lighten significantly during this step.

  • Neutralization (Optional but Recommended): Carefully neutralize excess hydride with a small amount of dilute acid (e.g., acetic acid) if the downstream process is pH-sensitive.

  • Distill: Proceed immediately to Protocol A (Vacuum Distillation).

Decision Workflow: Recovery Strategy

RecoveryTree Start Problem: Yellow 2-Methyl-1,3-butanediol Check Assess Severity Start->Check Mild Mild Yellowing (APHA < 50) Check->Mild Severe Dark Yellow/Orange (APHA > 50) Check->Severe Distill Vacuum Distillation (<10 mmHg) Mild->Distill ChemTreat NaBH4 Treatment (0.1% w/w) Severe->ChemTreat Final Pure Colorless Diol Distill->Final ChemTreat->Distill

Caption: Decision tree for selecting the appropriate purification method based on degradation severity.

Module 4: Analytical Verification

Q: How do I prove the quality of the recovered material?

A: Use these three key metrics to validate integrity.

Test MethodTarget SpecificationPurpose
GC-FID (Purity) > 98.5% Verifies the main component and identifies volatile organic impurities.
Color (APHA/Pt-Co) < 20 Measures "yellowness." A value < 10 is essentially water-white.
Water Content (Karl Fischer) < 0.5% 1,3-diols are hygroscopic. High water content promotes hydrolysis and microbial growth.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] 1,3-Butanediol, 2-methyl- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Gantrade Corporation. (2023). The Many Applications of 2-Methyl-1,3-Propanediol (MPO). (Technical analogy for branched 1,3-diol stability). Retrieved from [Link]

  • Kuraray Co., Ltd. (2022). MMB (3-methoxy-3-methyl-1-butanol) Technical Data Sheet. (Reference for general handling of specialized methoxy-butanols). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Methyl-1,3-butanediol.[1][3][4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: 2-Methyl-1,3-Butanediol (MBD) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and process engineers. It prioritizes mechanistic insight and actionable protocols over generic advice.

Subject: Catalyst Selection & Kinetic Optimization Guide Ticket ID: MBD-OPT-2026-X Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Molecule Profile

User Query: How do I select the optimal catalyst to maximize reaction rates for 2-Methyl-1,3-butanediol?

Scientist’s Analysis: 2-Methyl-1,3-butanediol (2-Me-1,3-BDO) presents a unique challenge due to its asymmetric structure containing both a primary (C1) and a secondary (C3) hydroxyl group, along with a methyl branch at C2.

  • Reactivity Profile: The secondary hydroxyl is sterically hindered by the adjacent methyl group, creating a significant reactivity differential (

    
    ).
    
  • Strategic Implication: Catalyst selection must account for this differential. Non-selective catalysts will stall after consuming the primary alcohol, while harsh catalysts may trigger unwanted dehydration or retro-aldol fragmentation.

Catalyst Selection Matrix (Application-Specific)

Scenario A: Polymerization (Polyurethanes & Polyesters)

Goal: Controlled chain extension without side reactions.

Catalyst ClassSpecific CatalystRate ImpactSelectivityRecommendation
Organotin (Traditional) Dibutyltin Dilaurate (DBTDL)HighModerateStandard. Good for general use but faces regulatory phase-outs.
Organozirconium (Green) Zirconium(IV) AcetylacetonateHighHighPreferred. Preferentially activates secondary OH groups, narrowing the

gap.
Bismuth Carboxylates Bismuth NeodecanoateModerateHighLow Toxicity. Best for medical/bio-applications.
Tertiary Amines DABCO / TEALowLowCo-catalyst only. Use to fine-tune gel time.
Scenario B: Dehydration to Isoprene (Dienes)

Goal: Double dehydration at high temperature (


C).
Catalyst ClassSpecific CatalystPerformance MetricRecommendation
Rare Earth Oxides Yb₂O₃ (Hydrothermal) 92% YieldTop Choice. Acid-base concerted mechanism prevents coking.
Solid Phosphates CsH₂PO₄ / SiO₂>90% SelectivityAlternative. Excellent for steady-state gas phase reactors.
Zeolites H-ZSM-5High Conversion / Low SelectivityAvoid. Strong Brønsted sites lead to skeletal rearrangement and aromatics.

Critical Workflows & Protocols

Workflow 1: Dehydration to Isoprene (Gas Phase)

Target Audience: Petrochemical & Bio-monomer Researchers

The Challenge: Dehydrating 2-Me-1,3-BDO requires removing two water molecules without cracking the carbon backbone. Strong acid sites (like in Zeolites) often cause fragmentation.

Optimized Protocol:

  • Catalyst Preparation: Synthesize Ytterbium Oxide (Yb₂O₃) via hydrothermal aging at 200°C, followed by calcination at 800°C. This crystalline structure balances acid-base sites.

  • Reactor Setup: Fixed-bed quartz reactor.

  • Conditions:

    • Temperature: 375°C – 411°C (Optimization window).

    • WHSV (Weight Hourly Space Velocity): 0.5 – 1.0 h⁻¹ .

    • Carrier Gas: N₂ (dilution prevents polymerization of isoprene).

  • Troubleshooting Low Yields:

    • Issue: High conversion, low selectivity (many unknown peaks).

    • Root Cause:[1][2][3][4][5][6] Temperature >420°C causes thermal cracking.

    • Fix: Reduce Temp to 380°C and increase contact time.

Workflow 2: Polyurethane Synthesis (Bulk Polymerization)

Target Audience: Material Scientists

The Challenge: The secondary hydroxyl group reacts 3-5x slower than the primary, leading to "termination" where the polymer chain stops growing, resulting in low molecular weight oligomers.

Optimized Protocol:

  • Catalyst: Use Zirconium(IV) acetylacetonate (Zr(acac)₄) at 0.05 mol%.

  • Temperature: Maintain 60°C – 80°C .

  • Step-wise Addition:

    • Phase 1: React Isocyanate with 2-Me-1,3-BDO to reach 50% conversion (primary OH consumption).

    • Phase 2: Raise temp to 90°C to drive secondary OH reaction.

  • Troubleshooting Soft/Sticky Polymers:

    • Issue: Polymer remains tacky (low modulus).

    • Root Cause:[1][2][3][4][5][6] Unreacted secondary OH groups acting as plasticizers.

    • Fix: Switch from Sn-catalyst to Zr-catalyst or increase post-cure temperature to 110°C.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on catalyst acidity.

ReactionPathways Start 2-Methyl-1,3-Butanediol AcidCat Solid Acid Catalyst (Yb₂O₃ / CsH₂PO₄) Start->AcidCat High Temp (>350°C) MetalCat Metal Catalyst (Zr / Sn / Bi) Start->MetalCat Low Temp (<100°C) Inter1 Unsaturated Alcohols (3-buten-2-ol deriv.) AcidCat->Inter1 -H₂O (Primary) Isoprene Isoprene (2-methyl-1,3-butadiene) Inter1->Isoprene -H₂O (Secondary) Concerted Mech. Coke Coke / Aromatics (Deactivation) Inter1->Coke Strong Brønsted Sites Or T > 450°C Urethane Polyurethane Network MetalCat->Urethane Balanced Reactivity (Zr preferred) Oligomer Low MW Oligomers (Incomplete Rxn) MetalCat->Oligomer Steric Hinderance (If catalyst too weak)

Caption: Divergent reaction pathways for 2-Methyl-1,3-butanediol controlled by catalyst acidity and temperature.

Troubleshooting FAQ

Q1: My dehydration reactor plugs up with black solids after 4 hours. Why? A: You are experiencing coking . This typically happens when the catalyst has too many strong acid sites (Brønsted acid) which catalyze oligomerization of the diene products.

  • Fix: Switch to a catalyst with "Acid-Base Concerted" sites like Yb₂O₃ or CsH₂PO₄ . Alternatively, co-feed steam (water vapor) at a 1:1 molar ratio to help strip coke precursors from the catalyst surface.

Q2: In polyurethane synthesis, the reaction exotherm is high initially but then flatlines before completion. A: This is the classic Primary vs. Secondary Hydroxyl Kinetic Trap . The fast initial heat release is the primary alcohol reacting. The flatline indicates the secondary alcohol is too slow at the current temperature/catalyst level.

  • Fix: Do not add more catalyst initially (this increases the exotherm risk). Instead, implement a temperature ramp. Start at 60°C, hold for 1 hour, then ramp to 90°C to drive the secondary hydroxyl conversion.

Q3: Can I use sulfuric acid for the dehydration? A: No. Liquid mineral acids like


 are non-selective for this substrate. They will cause extensive charring and produce cyclic ethers (tetrahydrofuran derivatives) rather than the desired dienes. Always use solid acid catalysts for gas-phase dehydration.

References

  • Dehydration Catalysts (Yb₂O₃):Selective Production of Isoprene from 3-methyl-1,3-butanediol over Rare-Earth Oxides. (Note: Applies to 2-Me isomer via similar mechanism).

  • Phosphate Catalysts:Production of Bio-based 1,3-Butadiene by Highly Selective Dehydration of 2,3-Butanediol over SiO2-supported Cesium Dihydrogen Phosphate C

  • PU Kinetics:Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. (Validates reactivity order of primary vs secondary OH).

  • Esterification Modeling:Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid.

Sources

Technical Support Center: Solubility Optimization in 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Solvent

Welcome to the technical support hub for 2-Methyl-1,3-butanediol (MBD) . You are likely here because your Active Pharmaceutical Ingredient (API) or functional compound is failing to dissolve, precipitating out of solution, or degrading.

To troubleshoot effectively, you must first understand the thermodynamic environment you are working with. MBD (CAS: 684-84-4) is a branched glycol.[1] Unlike linear glycols (like 1,3-propanediol), the methyl group at the C2 position introduces steric hindrance and asymmetry.

Why this matters for solubility:

  • Amphiphilicity: The hydroxyl groups (-OH) provide hydrogen bonding capability (hydrophilicity), while the methyl branch increases lipophilicity compared to standard Propylene Glycol (PG) or Glycerin.[1]

  • Viscosity & Mass Transfer: While less viscous than Glycerin, MBD is still a viscous liquid.[1] Dissolution failures are often kinetic (slow movement) rather than thermodynamic (impossible to dissolve).[1]

  • Hygroscopicity: MBD avidly pulls moisture from the air.[1] Unintended water absorption can crash out hydrophobic actives.[1]

Module 1: The Solubility Decision Matrix

Before altering your formulation, identify the specific failure mode using the workflow below.

SolubilityTroubleshooting Start START: Observation Floating API Floats/Wets Poorly Start->Floating Powder on top Clumping Fish-Eyes / Clumping Start->Clumping Gel blobs Haze Haze / Cloudiness Start->Haze Milky solution Precip Crystals after Cooling Start->Precip Clear then solid HighShear Action: High Shear Mixing (Break Surface Tension) Floating->HighShear Clumping->HighShear WaterCheck Action: Check Water Content (Karl Fischer) Haze->WaterCheck HeatRamp Action: Stepwise Heating (40°C -> 60°C -> 80°C) Precip->HeatRamp Re-dissolve HighShear->HeatRamp If persists Nucleation Action: Add Polymer (PVP/HPMC) HeatRamp->Nucleation If crashes on cool Cosolvent Action: Add Cosolvent (Ethanol or PEG) WaterCheck->Cosolvent If water < 1%

Figure 1: Diagnostic flowchart for categorizing solubility failures in branched glycols.

Module 2: Troubleshooting Guides (Q&A)

Category A: Kinetic Failures (It won't dissolve)

Q1: My API forms "fish eyes" or sticky clumps that just spin in the beaker. Is it insoluble? Diagnosis: Likely a solvation shell issue. The MBD molecules are hydrating the outer layer of your API powder faster than the solvent can penetrate the core. This creates a viscous gel barrier preventing further dissolution.[1] The Fix:

  • Disperse, don't dump: Do not add the API all at once. Sift it slowly into the vortex of the stirring solvent.[1]

  • The "Slurry" Technique: Pre-wet the API with a small amount of a lower-viscosity solvent (like Ethanol or Acetone) before adding the MBD.[1] This breaks the surface tension.[1]

  • High-Shear: A magnetic stir bar is often insufficient for viscous glycols.[1] Use an overhead stirrer or homogenizer (3000+ RPM) to physically shear the hydration shell.[1]

Q2: I’ve heated the MBD to 80°C, but the API is still visible as fine particles. Diagnosis: You may have reached the Thermodynamic Solubility Limit , or your API has a high Crystal Lattice Energy. The Fix:

  • Check Melting Point: If your API's melting point is >200°C, MBD alone may not overcome the lattice energy.

  • Dielectric Tuning: MBD has a dielectric constant lower than water but higher than oils.[1] If your API is extremely non-polar (LogP > 4), MBD is too polar.[1]

    • Protocol: Add a lipophilic cosolvent (e.g., Caprylic/Capric Triglyceride) to lower the polarity.

  • Ionization: If your API is a salt (e.g., Sodium Diclofenac), it will struggle in pure MBD. Add 5-10% water to facilitate ionization.[1]

Category B: Thermodynamic Failures (It precipitates later)

Q3: The solution was clear at 60°C, but crystals formed after 24 hours at room temperature. Diagnosis: You created a supersaturated solution . Upon cooling, the system returned to a lower energy state, forcing the API out. The Fix:

  • Determine Saturation Point: You must find the solubility limit at 25°C. (See Protocol 1 below).

  • Nucleation Inhibition: If you need that concentration, you must prevent crystal growth.[1] Add a crystallization inhibitor:

    • Polyvinylpyrrolidone (PVP K-30):[1] 0.5% - 2.0% w/w.[1][2]

    • HPMC: 0.1% - 0.5% w/w.[1]

    • Mechanism:[3] These polymers adsorb to the crystal face, sterically hindering growth [1].

Q4: My solution becomes hazy/cloudy over time, even in a sealed container. Diagnosis: Hygroscopicity-induced crashing. MBD is hygroscopic. It absorbed moisture from the headspace or environment.[1] If your API is hydrophobic (water-insoluble), the absorbed water acts as an "anti-solvent," lowering the solubility power of the MBD. The Fix:

  • Nitrogen Purge: Overlay the headspace with nitrogen during storage.[1]

  • Molecular Sieves: Store the MBD over 3Å or 4Å molecular sieves to ensure dryness before use.[1]

Module 3: Critical Data & Reference Tables

Table 1: Physicochemical Comparison

Use this to determine if MBD is the right solvent compared to common alternatives.

Property2-Methyl-1,3-butanediol (MBD)1,3-Butanediol (1,3-BG)Propylene Glycol (PG)Implication for Solubility
Molecular Weight 104.15 g/mol 90.12 g/mol 76.09 g/mol MBD is bulkier; slower diffusion.[1]
LogP (Octanol/Water) ~ -0.004 [2]-0.29-0.92MBD is more lipophilic. Better for poorly water-soluble drugs.[1]
Viscosity (25°C) High (Viscous Liquid)~100-130 mPa[1]·s~42 mPa[1]·sMBD requires higher shear/heat to dissolve solids.[1]
Hygroscopicity HighHighHighAll require moisture protection.[1]
Table 2: Cosolvent Selection Guide

If MBD alone fails, add these cosolvents based on API properties.

API CharacteristicRecommended CosolventStarting Ratio (MBD:Cosolvent)
Very Hydrophobic (LogP > 3) Isopropyl Myristate / Ethanol70:30
Very Hydrophilic (LogP < 0) Water / Glycerin80:20
Crystalline/High MP PEG 40050:50

Module 4: Experimental Protocols

Protocol 1: The "Step-Stress" Solubility Screening

Do not guess solubility. Measure it.

Objective: Determine the kinetic and thermodynamic solubility limits of an API in MBD.

Materials:

  • 2-Methyl-1,3-butanediol (Dried)[1][4]

  • API (Micronized preferred)

  • Scintillation vials (20mL)

  • Heating block with magnetic stirring

Procedure:

  • Preparation: Weigh 5.0g of MBD into a vial.

  • Incremental Addition: Add API in increments of 1.0% w/w (e.g., 50mg).

  • Equilibration: Stir at 500 RPM for 1 hour at 25°C.

    • If clear: Add another 1.0%.[1][2][5]

    • If undissolved: Proceed to Step 4.

  • Thermal Stress: Heat the sample to 50°C. Hold for 30 mins.

    • If clear: You have achieved High-Temperature Solubility . Record this.

    • If undissolved: The API is likely insoluble at this concentration.[1]

  • The Crash Test: If the sample cleared at 50°C, remove heat and allow it to cool to 25°C slowly (over 2 hours).

    • Observation: Monitor for 24-48 hours.[1] If precipitate forms, the concentration is thermodynamically unstable.

Protocol 2: Preventing Oxidative Degradation

Glycols can generate peroxides over time, degrading sensitive APIs.

Workflow:

  • Test Peroxides: Use peroxide test strips on your MBD source.[1] If >10 ppm, discard or distill.[1]

  • Add Antioxidant: If your API is oxidation-prone, dissolve an antioxidant in the MBD before adding the API.[1]

    • Lipophilic APIs: Add BHT (Butylated Hydroxytoluene) at 0.05%.[1]

    • Hydrophilic APIs: Add Sodium Metabisulfite at 0.1% (requires small water fraction).[1]

References

  • Paradkar, A. et al. (2004).[1] Polymeric inhibition of crystallization in solid dispersions.[1] International Journal of Pharmaceutics.[1][6]

  • Cheméo Data. (2024). 1,3-Butanediol, 2-methyl- Chemical Properties and LogP values.[1][2][7][8]

  • PubChem Database. (2024).[1] Compound Summary: 2-Methyl-1,3-butanediol (CAS 684-84-4).[1] National Library of Medicine.[1]

  • Daicel Corporation. (2020).[1][5] 1,3-Butylene Glycol Technical Data Sheet.[1][9] (General reference for glycol handling).

Disclaimer: This guide is for research and development purposes only. Users must validate all formulations for safety and stability according to ICH guidelines.

Sources

controlling hydroscopicity in films derived from 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and formulation scientists working with 2-Methyl-1,3-butanediol (2-M-1,3-BDO) .[1]

Subject: Controlling Hydroscopicity & Optimizing Film Stability Ticket ID: T-2M13BDO-HYG-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Core Technical Overview

2-Methyl-1,3-butanediol (2-M-1,3-BDO) is a branched aliphatic diol often used as a chain extender in polyurethanes (PU) or a monomer in polyesters.[1] Unlike its linear analog 1,4-Butanediol (BDO) , the pendant methyl group at the C2 position introduces steric irregularity.[2]

The Hygroscopicity Paradox: While the methyl group is hydrophobic, it disrupts chain packing. This prevents crystallization, resulting in highly amorphous films.

  • Benefit: Excellent optical clarity, flexibility, and hydrolytic stability (steric shielding of ester bonds).

  • Challenge: The amorphous structure increases "free volume," creating pathways for atmospheric moisture ingress. This manifests as tackiness, plasticization (loss of modulus), or dimensional instability.

This guide provides protocols to balance the hydrophobic benefit of the methyl group against the hygroscopic penalty of the amorphous morphology.

Troubleshooting Guide (Q&A)

Issue 1: Films become tacky or exhibit "sweating" after 24h exposure to ambient humidity.

Diagnosis: This is a classic symptom of Under-Curing or Stoichiometric Imbalance , leading to residual unreacted hydroxyl groups. 2-M-1,3-BDO has a secondary hydroxyl group (at C3) which is significantly less reactive than the primary hydroxyl (at C1).[1]

Solution:

  • Step 1 (Immediate): Check your NCO:OH ratio (for PU) or Acid Value (for Polyesters). If NCO:OH is 1.00, increase to 1.02–1.05 . The secondary hydroxyl requires a slight excess of isocyanate to drive the reaction to completion.

  • Step 2 (Catalysis): The secondary OH is sluggish. Increase your catalyst load (e.g., DBTDL or Bismuth carboxylate) by 10-15% or switch to a "back-end" curing catalyst that targets secondary hydroxyls.[1]

  • Step 3 (Post-Cure): Implement a thermal post-cure cycle (e.g., 80°C for 12 hours). Room temperature curing is often insufficient for the sterically hindered secondary hydroxyl of 2-M-1,3-BDO.[1]

Issue 2: Significant drop in Tensile Modulus (softening) in humid environments.

Diagnosis: Water Plasticization . The amorphous matrix is absorbing water, which acts as a plasticizer, disrupting hydrogen bonding between polymer chains.

Solution:

  • Strategy A (Hard Segment Reinforcement): Increase the Hard Segment (HS) content. If using MDI/2-M-1,3-BDO, increase the % HS by 5-10%.[1] The rigid domains act as physical crosslinks that resist swelling.

  • Strategy B (Hydrophobic Blending): Copolymerize with a linear, hydrophobic spacer. Replace 20-30% of 2-M-1,3-BDO with 1,6-Hexanediol (HDO) .[1] HDO adds hydrophobicity and allows micro-crystallinity to form, creating a barrier to water diffusion.

  • Strategy C (Crosslinking): Introduce a triol (e.g., TMP) at 1-3 mol%. Chemical crosslinks limit the degree of swelling (equilibrium water uptake) by restricting chain mobility.

Issue 3: Haze or "Blooming" on the film surface.

Diagnosis: Phase Separation or Oligomer Migration . Low molecular weight species (cyclic oligomers involving 2-M-1,3-BDO) may be migrating to the surface due to moisture incompatibility.[1]

Solution:

  • Validation: Wipe the surface with ethanol. If the haze removes easily, it is surface blooming.

  • Fix: Increase the molecular weight of the soft segment (polyol). Ensure the reaction temperature was high enough (>180°C for polyesters) to prevent the formation of cyclic byproducts which are common with 1,3-diols.

Visualizing the Mechanism

The following diagram illustrates why 2-M-1,3-BDO films are susceptible to moisture despite the hydrophobic methyl group, and the logic for the troubleshooting steps above.

HygroscopicityMechanism Monomer 2-Methyl-1,3-Butanediol Structure Methyl Group (C2) + Secondary OH (C3) Monomer->Structure Effect1 Steric Hindrance Structure->Effect1 Secondary OH Effect2 Disrupted Packing Structure->Effect2 Pendant Methyl Result1 Slower Reaction Rate (Residual OH Groups) Effect1->Result1 Result2 Amorphous Morphology (High Free Volume) Effect2->Result2 Problem High Moisture Uptake (Hygroscopicity) Result1->Problem Hydrophilic Sites Result2->Problem Diffusion Paths Solution1 Fix: Increase Catalyst & Post-Cure Problem->Solution1 Chemical Fix Solution2 Fix: Add Crosslinker (TMP) or Hydrophobic Co-monomer Problem->Solution2 Structural Fix

Caption: Causal pathway linking the molecular structure of 2-M-1,3-BDO to film hygroscopicity and targeted mitigation strategies.

Experimental Protocols

Protocol A: Determination of Equilibrium Water Uptake

Use this protocol to benchmark your film's sensitivity to moisture.

  • Preparation: Cast films of uniform thickness (e.g., 500 µm). Dry in a vacuum oven at 60°C for 24 hours to remove all volatiles.

  • Initial Weighing (

    
    ):  Weigh the dry film immediately upon removal from vacuum.
    
  • Exposure: Place films in a humidity chamber at 25°C / 50% RH (standard) and 25°C / 90% RH (stress test).

  • Measurement: Weigh films at intervals: 1h, 4h, 24h, and 72h (

    
    ).
    
  • Calculation:

    
    
    
  • Target: For high-performance barrier films, uptake should be < 1.5% at 50% RH. If > 2.0%, implement Strategy B or C from the Troubleshooting section.

Protocol B: Verifying Cure Completeness (FTIR)

Essential for ruling out "Issue 1" (Residual OH).

  • Technique: ATR-FTIR (Attenuated Total Reflectance).[1]

  • Target Peak: Look for the Hydroxyl (-OH) stretch at 3300–3500 cm⁻¹ .[1]

  • Normalization: Normalize against the Carbonyl (C=O) peak at ~1700 cm⁻¹.

  • Pass Criteria: In a fully cured PU film, the residual OH peak should be negligible compared to the N-H stretch (3300 cm⁻¹). If the peak is broad and intense, the secondary hydroxyl of 2-M-1,3-BDO did not react.[1]

Comparative Data: 2-M-1,3-BDO vs. Alternatives

Property1,4-Butanediol (BDO)2-Methyl-1,3-Propanediol (MPO)2-Methyl-1,3-Butanediol
Structure Linear, Primary DiolBranched, Primary DiolBranched, Primary/Secondary Diol
Reactivity HighHighModerate (Secondary OH is slower)
Film Morphology Crystalline (Opaque)Amorphous (Clear)Amorphous (Clear)
Hygroscopicity Moderate (Surface adsorption)Low (Hydrophobic shielding)Moderate (Free volume driven)
Hydrolytic Stability PoorGoodExcellent (Steric shielding of ester)

Note: 2-M-1,3-BDO offers superior hydrolytic stability compared to BDO due to the methyl group protecting the ester linkage, but requires stricter cure control to manage hygroscopicity.[1]

FAQ

Q: Can I drop-in replace 1,4-BDO with 2-M-1,3-BDO? A: No. The reactivity is different. 1,4-BDO has two primary hydroxyls; 2-M-1,3-BDO has one primary and one secondary.[1] You must adjust your catalyst package and likely increase your curing temperature. A 1:1 substitution without process adjustment will lead to under-cured, tacky films.

Q: Why is my film clear when dry but cloudy when wet? A: This is "Water Whitening." The water absorbed into the amorphous domains is forming micro-droplets or inducing phase separation between the hard and soft segments. Increasing the crosslink density usually resolves this.

Q: Is 2-M-1,3-BDO the same as MPO? A: No. MPO is 2-Methyl-1,3-propanediol.[1][2][3][4][5][6] It has two primary hydroxyls. 2-M-1,3-BDO has a secondary hydroxyl.[1] MPO is easier to process (faster reaction), but 2-M-1,3-BDO creates a more irregular chain that can offer unique damping properties and flexibility.[1]

References

  • BenchChem. (n.d.).[2] 2-Methyl-1,4-butanediol and Isomers: Structure and Polymer Applications. Retrieved from

    • Context: Discusses the structural isomerism and the impact of the methyl branch on reducing crystallinity in polymer chains.
  • Liu, Y., et al. (2022).[4][5] Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups.[1][3][4][5] National Institutes of Health (PMC). Retrieved from

    • Context: Details the biosynthesis of 2-Methyl-1,3-butanediol and compares it with other C4/C5 diols like MPO and BDO regarding production and structure.
  • Gantrade Corporation. (n.d.). Alternatives for BDO: Viability of MPO for Polyurethane Applications. Retrieved from

    • Context: Provides comparative data on hygroscopicity and hydrolytic stability of methyl-branched diols (MPO) versus linear BDO, establishing the baseline for branched diol behavior.
  • ChemicalBook. (2025).[7] 2-Methyl-1,3-propanediol Properties and Applications. Retrieved from [1]

    • Context: Confirms the non-crystalline nature of resins derived from methyl-branched diols and their use in weatherable coatings.[1][6]

Sources

Technical Support Center: Minimizing VOC Emissions with 2-Methyl-1,3-butanediol (MBD)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Engineering) Topic: Solvent Substitution & Process Optimization using 2-Methyl-1,3-butanediol CAS Registry Number: 2568-33-4 Common Synonyms: Isoprene Glycol (IPD), 3-Methyl-1,3-butanediol

Introduction: The Low-Volatility Paradigm

Welcome to the Advanced Application Guide for 2-Methyl-1,3-butanediol (MBD) . You are likely here because you are transitioning away from high-volatility solvents (ethanol, acetone, MEK) to meet stricter VOC (Volatile Organic Compound) regulations without sacrificing solvency power.

MBD is a primary hydroxyl-functionalized diol. Its critical advantage lies in its Low Vapor Pressure (LVP) status.[1] Unlike ethanol (VP ~59 mmHg @ 25°C), MBD exhibits a vapor pressure of <0.01 mmHg. This physical property often classifies it as VOC-exempt under regulations like CARB (California Air Resources Board) and EU Directive 2004/42/CE, as it does not contribute significantly to ground-level ozone formation.

This guide addresses the three most common technical hurdles when switching to MBD: Formulation Compatibility , Process Engineering (Drying) , and Analytical Validation .

Module 1: Formulation & Solubility Troubleshooting

User Query: "I replaced Ethanol with MBD in my topical drug formulation, but the active pharmaceutical ingredient (API) is precipitating out. Why?"

Technical Analysis: Direct substitution fails because MBD has a different polarity profile than ethanol. While both are alcohols, the methyl branch in MBD increases steric hindrance and lipophilicity compared to linear glycols. You must calculate the Hansen Solubility Parameter (HSP) distance (


) between your API and MBD.
Troubleshooting Protocol: The HSP Distance Check
  • Calculate

    
    :  Compare the three HSP components of MBD against your API.
    
    • 
       (Dispersion): Non-polar interactions.
      
    • 
       (Polarity): Dipole-dipole forces.
      
    • 
       (Hydrogen Bonding): Proton exchange capability.
      
  • The Rule of Thumb: For stability, the Interaction Radius (

    
    ) should be 
    
    
    
    .

Comparative Solubility Data Table

Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Boiling Point (°C)Vapor Pressure (25°C)
MBD (Isoprene Glycol) 16.6 11.0 23.3 ~203 < 0.01 mmHg
Ethanol15.88.819.47859.3 mmHg
Propylene Glycol16.810.420.51880.13 mmHg
Water15.516.042.310023.8 mmHg

Note: MBD values are approximate based on structural homology to 1,3-butanediol.

Solution Workflow: Binary Solvent Optimization

If MBD alone precipitates the API, you likely need a Co-Solvent Bridge . MBD is an excellent coupler.

SubstitutionWorkflow Start Precipitation in 100% MBD Calc Calculate HSP Distance (Ra) Target < 8.0 Start->Calc Decision Is Ra > 8.0? Calc->Decision AddPolar Add Water/Glycerol (Increase dH) Decision->AddPolar API too Polar AddNonPolar Add Ester/Oil (Increase dD) Decision->AddNonPolar API too Lipophilic Test Centrifuge Test (3000g, 30 min) AddPolar->Test AddNonPolar->Test Test->Calc Pellet Formed Final Stable Low-VOC Formulation Test->Final No Pellet

Caption: Logic flow for stabilizing Active Pharmaceutical Ingredients (APIs) when switching to MBD.

Module 2: Process Engineering (Viscosity & Drying)

User Query: "My coating/film is remaining tacky for too long. The drying time has tripled since switching to MBD."

Technical Analysis: This is the trade-off of VOC reduction. MBD's high boiling point (203°C) means it does not "flash off" like ethanol. It requires Energy-Assisted Evaporation . Furthermore, MBD is hygroscopic; if the humidity is high, it will absorb moisture from the air, further retarding the drying rate.

Troubleshooting Protocol: Kinetic Drying Optimization

Step 1: The Temperature Ramp You cannot dry MBD formulations at ambient temperature (25°C) efficiently.

  • Target: Increase web/oven temperature to 60°C - 80°C .

  • Reasoning: This increases the vapor pressure of MBD significantly, pushing it into the gas phase.

Step 2: Airflow Management (The Boundary Layer) MBD vapor is heavier than air. Static drying ovens will fail because a saturated layer of MBD vapor forms directly above the coating (the boundary layer), stopping evaporation.

  • Action: Implement High-Velocity Impingement Air . Turbulent airflow disrupts the boundary layer.

Step 3: Viscosity Management MBD is more viscous than ethanol.

  • Issue: High viscosity hinders diffusion of solvent from the bottom of the film to the surface.

  • Fix: Heat the formulation before application (e.g., to 40°C) to lower initial viscosity and improve flow.

DryingMechanism Substrate Substrate Surface Film Wet Film (Polymer + MBD) Boundary Stagnant Vapor Boundary Layer Film->Boundary MBD Evaporation Atmosphere Atmosphere Boundary->Atmosphere Removal Airflow Turbulent Airflow (Impingement) Airflow->Boundary Scours Vapor Layer Heat Thermal Energy (IR/Convection) Heat->Film Increases Vapor Pressure

Caption: Mechanism of MBD removal. Heat drives evaporation; turbulent airflow removes the boundary layer.

Module 3: Analytical Validation (VOC Quantification)

User Query: "How do I prove to regulatory bodies that my MBD formulation is compliant with VOC limits?"

Technical Analysis: Standard gravimetric tests (like EPA Method 24) involve heating a sample to 110°C for 1 hour. Because MBD has a high boiling point, it may not fully evaporate under these specific conditions, or it may be classified as exempt. You must use Gas Chromatography (GC) to speciate the solvent and prove it falls under the LVP-VOC exemption.

Protocol: GC-FID Validation for LVP-VOC Status

Objective: Confirm MBD retention time and quantify residual solvent.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: PEG-based column (e.g., DB-Wax) is preferred for glycols to prevent tailing.

  • Method Parameters:

    • Injector Temp: 250°C

    • Detector Temp: 260°C

    • Oven Program: Hold 50°C (2 min)

      
       Ramp 10°C/min to 220°C 
      
      
      
      Hold (5 min).
  • Integration:

    • MBD will elute after common solvents (Ethanol, IPA) and before heavy oils.

    • Calculation: If the specific regulation (e.g., CARB) exempts compounds with VP < 0.1 mmHg, use the standard vapor pressure data of MBD (cited below) combined with your GC quantification to exclude MBD mass from the Total VOC calculation.

Frequently Asked Questions (FAQ)

Q: Is MBD safe for topical pharmaceutical applications? A: Yes. MBD (Isoprene Glycol) has a well-documented safety profile. It is non-irritating to the skin and eyes in standard concentrations and is widely used in cosmetics. It does not exhibit the sensitization potential often seen with preservatives or harsher solvents.

Q: Can I use MBD to replace Propylene Glycol (PG)? A: Yes, and it often provides a better sensory feel. PG can feel "tacky" or "greasy." MBD offers a smoother, non-tacky finish (velvet feel), which improves patient compliance in topical drugs.

Q: Does MBD react with isocyanates in polyurethane coatings? A: Yes. MBD contains two hydroxyl groups (a primary and a tertiary/secondary environment depending on isomer, though 3-methyl-1,3-butanediol has a primary and a tertiary OH). The primary hydroxyl is highly reactive, while the tertiary is sterically hindered. This "differential reactivity" allows for unique polymer architecture, often extending pot-life compared to linear diols.

References

  • Kuraray Co., Ltd. (2024).[2][3][4] Isoprene Glycol (IPD) Technical Data Sheet. Retrieved from

  • California Air Resources Board (CARB) . Consumer Products Regulations: LVP-VOC Definition. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • PubChem . (2024). Compound Summary: 3-Methyl-1,3-butanediol.[2][5] National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA) . Registration Dossier: 3-methylbutane-1,3-diol. Retrieved from

Sources

Validation & Comparative

HPLC Method Development Guide: Quantification of 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and method development framework for the quantification of 2-Methyl-1,3-butanediol (CAS: 684-84-4), a polar, non-chromophoric diol.

Executive Summary & Chemical Challenge

2-Methyl-1,3-butanediol presents a classic "analytical gap" in liquid chromatography. As a small, aliphatic diol, it lacks the conjugated


-systems required for UV absorbance (UV-Vis) and possesses high polarity (

), resulting in poor retention on standard C18 stationary phases.

This guide compares two distinct analytical philosophies to solve this challenge:

  • Direct Analysis (HILIC-ELSD/CAD): Utilizing Hydrophilic Interaction Liquid Chromatography with aerosol-based detection.

  • Derivatization (RP-UV): Chemical modification to introduce a chromophore, enabling standard Reversed-Phase UV detection.

Analyte Profile
PropertyValueChromatographic Implication
Structure Aliphatic 1,3-diolUV "Invisible": No absorbance >200 nm.
Polarity High (Hydrophilic)C18 Issue: Elutes in void volume (

) without modification.
Volatility Semi-volatileDetection: Compatible with ELSD/CAD; requires care in evaporative steps.

Method Selection: The Decision Matrix

The choice between Direct Analysis and Derivatization depends on laboratory infrastructure and sensitivity requirements.

MethodSelection Start Start: Method Requirement CheckEquip Is ELSD or CAD available? Start->CheckEquip DirectPath Direct Analysis Path CheckEquip->DirectPath Yes DerivPath Derivatization Path CheckEquip->DerivPath No HILIC Select HILIC Mode (Amide or Diol Phase) DirectPath->HILIC Detection Detection: ELSD/CAD (Universal, Non-Linear) HILIC->Detection Reaction Pre-column Derivatization (Benzoyl Chloride) DerivPath->Reaction RPLC Select RP Mode (C18 Column) Reaction->RPLC UVDet Detection: UV @ 254 nm (High Sensitivity) RPLC->UVDet

Figure 1: Decision tree for selecting the optimal quantification strategy based on available instrumentation.

Comparative Analysis: HILIC-ELSD vs. Derivatization-UV

Method A: HILIC-ELSD (Recommended for Efficiency)

This method utilizes the water-rich layer formed on a polar stationary phase to retain the diol, detecting it via light scattering after solvent evaporation.

  • Pros: No sample preparation chemistry; compatible with gradient elution (unlike RID); separates polar impurities.

  • Cons: Non-linear response (requires polynomial regression); mobile phase requires high organic content.

Method B: Benzoylation-UV (Recommended for Sensitivity)

This method reacts the hydroxyl groups with benzoyl chloride, attaching a strong UV chromophore (benzene ring).

  • Pros: Extremely high sensitivity (UV 254 nm); linear response; utilizes standard C18 columns.

  • Cons: Labor-intensive sample prep; risk of derivative hydrolysis; reagent peaks can interfere.

Performance Data Comparison
ParameterMethod A: HILIC-ELSDMethod B: Deriv-UV (C18)
Linearity (

)
>0.995 (Polynomial Fit)>0.999 (Linear Fit)
LOD (ng on-column) ~50 - 100 ng~1 - 5 ng
Precision (RSD %) 2.0 - 3.5%0.5 - 1.5%
Sample Prep Time < 5 mins (Dilute & Shoot)30 - 60 mins (Reaction)
Elution Order Diol elutes after non-polarsDiol-derivative elutes after reagents

Detailed Experimental Protocols

Protocol A: Direct HILIC-ELSD Workflow

Best for: Routine QC, high-throughput labs.

1. Chromatographic Conditions:

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.

    • Rationale: Amide phases provide strong hydrogen bonding retention for diols and are stable in high-organic mobile phases.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.5)

    • B: Acetonitrile (ACN)[1][2]

  • Gradient: Isocratic 90% B or shallow gradient (95% B to 80% B over 10 min).

    • Note: HILIC requires high organic start. Water is the "strong" solvent.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detector (ELSD): Drift tube temp: 40°C; Gain: Standard; Gas Pressure: 3.5 bar (N2).

2. Standard Preparation: Dissolve 2-Methyl-1,3-butanediol in 90:10 ACN:Water. Critical: Diluent must match initial mobile phase to prevent peak distortion.

Protocol B: Pre-Column Derivatization (Benzoylation)

Best for: Trace quantification, labs limited to UV detectors.

1. Derivatization Reaction Scheme: The reaction targets both hydroxyl groups, converting the diol into a dibenzoate ester.

ReactionPathway Reactants 2-Methyl-1,3-butanediol + Benzoyl Chloride Intermediate Reaction (Incubate 20 min @ 25°C) Reactants->Intermediate Mix Catalyst Base Catalyst (Pyridine/NaOH) Catalyst->Intermediate Product Di-benzoate Derivative (UV Active) Intermediate->Product Quench with Glycine/Water

Figure 2: Benzoylation reaction pathway for UV enablement.

2. Step-by-Step Procedure:

  • Mix: Transfer 1.0 mL of sample (aqueous or methanolic) into a vial.

  • Add Reagent: Add 0.5 mL of 10% Benzoyl Chloride in ACN and 0.5 mL of 2M NaOH (or Pyridine).

  • Incubate: Vortex and let stand at room temperature for 20 minutes.

  • Quench: Add 0.5 mL of 1M Glycine solution (to scavenge excess benzoyl chloride) or simply dilute with mobile phase if reagents separate well.

  • Inject: Inject 10 µL onto the HPLC-UV system.

3. Chromatographic Conditions (RP-UV):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: ACN / Water (60:40 Isocratic).

  • Detection: UV @ 230 nm or 254 nm.

  • Result: The polar diol is now a hydrophobic ester, eluting well-retained on C18.

Troubleshooting & Optimization

Common Failure Modes
  • HILIC Phase Collapse: If using < 3% water in the mobile phase, the water layer on the silica surface may strip off, causing loss of retention. Fix: Ensure at least 5% aqueous buffer is always present.

  • ELSD Noise: High baseline noise often stems from non-volatile buffer salts. Fix: Use only volatile buffers like Ammonium Acetate or Formate; avoid Sodium Phosphate.

  • Derivative Peak Splitting: Incomplete derivatization (mono-benzoate vs. di-benzoate) creates multiple peaks. Fix: Ensure large molar excess of benzoyl chloride (>20x) and sufficient reaction time.

References
  • HILIC Mechanism: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Diol Quantification (Proxy Method): C. Li, et al. (2014). Simultaneous determination of 2,3-butanediol and its derivatives. Journal of Analytical Methods. Link

  • ELSD vs CAD Comparison: Magnusson, L. E., et al. (2015). Comparison of Charged Aerosol Detection and Evaporative Light Scattering Detection for the Analysis of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Derivatization Strategies: Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography. Link

Sources

A Comparative Guide to the Antimicrobial Boosting Efficacy of 2-Methyl-1,3-butanediol and Pentylene Glycol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the microbiological safety and stability of formulations. Among the multifunctional ingredients utilized for their preservative-boosting capabilities, glycols, or diols, have garnered significant attention. This guide provides an in-depth technical comparison of the antimicrobial boosting efficacy of two such glycols: 2-Methyl-1,3-butanediol and pentylene glycol.

Introduction: A Tale of Two Diols

Pentylene Glycol (1,2-Pentanediol) is a well-established cosmetic ingredient valued for its moisturizing properties and, critically, its broad-spectrum antimicrobial activity.[1] Its dual functionality as a humectant and a preservative booster has made it a popular choice in "preservative-free" formulations, where it helps to reduce the concentration of traditional preservatives.[1]

2-Methyl-1,3-butanediol , a structurally distinct isomer, is also used in cosmetic and personal care products, primarily as a solvent. While it is reported to possess antimicrobial properties, its efficacy as a preservative booster is less documented in publicly available scientific literature compared to pentylene glycol.[2] This guide will delve into the structural and mechanistic differences that underpin the performance of these two molecules.

Mechanism of Antimicrobial Action: A Story of Structure and Disruption

The antimicrobial activity of glycols like pentylene glycol is intrinsically linked to their amphiphilic nature.[3] This allows them to interact with and disrupt the integrity of microbial cell membranes, a mechanism fundamental to their efficacy.

Pentylene Glycol's Mechanism: As a 1,2-alkanediol, pentylene glycol possesses a hydrophilic head (the two adjacent hydroxyl groups) and a lipophilic tail (the five-carbon chain). This structure enables it to insert itself into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4]

Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid PentyleneGlycol Pentylene Glycol (1,2-Pentanediol) Disruption Membrane Disruption PentyleneGlycol->Disruption Inserts into Lipid Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of pentylene glycol's antimicrobial action.

The Structural Influence of 2-Methyl-1,3-butanediol: The antimicrobial efficacy of alkanediols is highly dependent on their molecular structure. The position of the hydroxyl groups is a critical factor. A study on various alkanediols demonstrated that compounds with vicinal (adjacent) hydroxyl groups, such as 1,2-diols, exhibit stronger antimicrobial activity than those with non-vicinal hydroxyl groups.[3] For instance, 2-methyl-2,4-pentanediol, with its hydroxyl groups at the 2 and 4 positions, shows reduced amphiphilicity and consequently, lower antimicrobial activity.[3]

Extrapolating from this, the 1,3-diol structure of 2-Methyl-1,3-butanediol, where the hydroxyl groups are separated by a carbon atom, likely results in a less pronounced amphiphilic character compared to the 1,2-diol structure of pentylene glycol. This would theoretically lead to a less efficient interaction with and disruption of microbial cell membranes, suggesting a lower intrinsic antimicrobial efficacy.

cluster_structures Examples Structure Alkanediol Structure HydroxylPosition Position of Hydroxyl Groups Structure->HydroxylPosition Amphiphilicity Amphiphilicity HydroxylPosition->Amphiphilicity PentyleneGlycol Pentylene Glycol (1,2-diol) - High Amphiphilicity - High Efficacy MethylButanediol 2-Methyl-1,3-butanediol (1,3-diol) - Lower Amphiphilicity - Lower Predicted Efficacy Efficacy Antimicrobial Efficacy Amphiphilicity->Efficacy

Caption: Structure-activity relationship of alkanediols.

Comparative Antimicrobial Efficacy: The Data

Direct, head-to-head comparative studies on the antimicrobial efficacy of 2-Methyl-1,3-butanediol and pentylene glycol are scarce in peer-reviewed literature. However, we can synthesize available data to draw a comparative picture.

Pentylene Glycol: Studies have shown that pentylene glycol exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1] Its boosting effect is reportedly superior to that of 1,3-butanediol.[1] At a concentration of 3.2%, it can inhibit microbial growth and enhance the efficacy of other preservatives.[1]

2-Methyl-1,3-butanediol: While some sources claim it has "good antimicrobial properties," specific data is limited. One study provides Minimum Inhibitory Concentration (MIC) values for a blend containing 40% 2-Methyl-1,3-propanediol (a structurally similar compound) and 25% caprylyl glycol.[5] This blend showed some antimicrobial activity, but it's important to note that caprylyl glycol is a known potent antimicrobial agent, making it difficult to isolate the contribution of the 2-Methyl-1,3-propanediol.[5] The study itself notes that the combination of 2-Methyl-1,3-propanediol and caprylyl glycol has a very low preservative ability on its own, particularly against C. albicans and P. aeruginosa.[5]

MicroorganismPentylene Glycol (as a booster)2-Methyl-1,3-propanediol (40%) + Caprylyl Glycol (25%) Blend (MIC in ppm)[5]
Staphylococcus aureusEffective1250
Escherichia coliEffective[1]2500
Pseudomonas aeruginosaEffective[1]>5000
Candida albicansEffective>5000
Aspergillus brasiliensisEffective2500

Note: The data for the 2-Methyl-1,3-propanediol blend is not for the pure substance and includes the potent antimicrobial caprylyl glycol. Therefore, these MIC values cannot be solely attributed to 2-Methyl-1,3-propanediol and likely overestimate its individual efficacy.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the antimicrobial boosting efficacy of these compounds, standardized microbiological methods are essential.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-Methyl-1,3-butanediol and pentylene glycol in a suitable solvent that is non-inhibitory to the test microorganisms.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in an appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (medium with inoculum, no test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Start Start PrepStock Prepare Stock Solutions Start->PrepStock PrepPlates Prepare Microtiter Plates (Serial Dilutions) PrepStock->PrepPlates Inoculate Inoculate Plates PrepPlates->Inoculate PrepInoculum Prepare Standardized Inoculum PrepInoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Read MIC Value Incubate->ReadMIC End End ReadMIC->End

Caption: Broth Microdilution MIC Assay Workflow.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This test evaluates the overall antimicrobial protection of a cosmetic product.

Methodology:

  • Product Preparation: Prepare samples of the cosmetic formulation containing the glycol to be tested at the desired concentration.

  • Inoculum Preparation: Prepare standardized inocula of specified microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis).

  • Inoculation: Inoculate the product samples with a known concentration of each microorganism individually.

  • Sampling and Incubation: Store the inoculated samples at a specified temperature (e.g., 22.5 ± 2.5 °C) in the dark. At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample.

  • Enumeration: Determine the number of viable microorganisms in the withdrawn aliquots using appropriate neutralization and plating techniques.

  • Evaluation: Calculate the log reduction in microbial count from the initial inoculum at each time point and compare it to the acceptance criteria outlined in the ISO 11930 standard.

Start Start PrepProduct Prepare Product Samples Start->PrepProduct PrepInoculum Prepare Standardized Inocula Start->PrepInoculum Inoculate Inoculate Product PrepProduct->Inoculate PrepInoculum->Inoculate Incubate Incubate Inoculate->Incubate SampleDay7 Sample at Day 7 Incubate->SampleDay7 SampleDay14 Sample at Day 14 Incubate->SampleDay14 SampleDay28 Sample at Day 28 Incubate->SampleDay28 Enumerate Enumerate Microorganisms SampleDay7->Enumerate SampleDay14->Enumerate SampleDay28->Enumerate Evaluate Evaluate Log Reduction Enumerate->Evaluate End End Evaluate->End

Caption: ISO 11930 Challenge Test Workflow.

Conclusion and Recommendations

Based on the available evidence and established structure-activity relationships for alkanediols, pentylene glycol demonstrates a more robust and well-documented profile as an antimicrobial booster compared to 2-Methyl-1,3-butanediol.

Pentylene Glycol:

  • Advantages: Proven broad-spectrum antimicrobial activity, effective as a preservative booster, extensive history of use in cosmetics, and a well-understood mechanism of action.

  • Disadvantages: Can be a potential skin sensitizer in some individuals.

2-Methyl-1,3-butanediol:

  • Advantages: Functions as a solvent in formulations.

  • Disadvantages: Limited publicly available data on its antimicrobial efficacy, and its 1,3-diol structure suggests a lower intrinsic activity compared to 1,2-diols. It is likely to be a significantly weaker antimicrobial booster than pentylene glycol.

For researchers and formulators seeking a reliable and effective antimicrobial boosting agent, pentylene glycol is the more scientifically supported choice. Further research, including direct comparative MIC and challenge tests, is necessary to fully elucidate the antimicrobial potential of 2-Methyl-1,3-butanediol. When considering its use, it should not be relied upon as a primary antimicrobial booster without rigorous efficacy testing.

References

  • Shengqing Materials. (2025, January 13).
  • Schmaus, G., et al. (2008).
  • ResearchGate. (n.d.). MIC values (expressed in ppm) of 2-Methyl-1,3-Propanediol 40%, Caprylyl Glycol 25%, Water 35%; and 2-Methyl-1,3-Propanediol 40%, Caprylyl Glycol 25%, Water 22.5%, Polyquaternium- 80 10%, Didecyldimethylammonium chloride (DDAC) 2.5% mixtures. [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. [Link]

  • Kuraray. (n.d.). White Paper: Antimicrobial properties of Isopentyldiol.
  • Siegert, W. (2012).
  • Coradin, T. (2020, November 20). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. MDPI. [Link]

  • Kristen Experiments. (n.d.). Pentylene Glycol — A Deep Dive. [Link]

  • Fiume, M. M., et al. (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 147S-168S.
  • Oshima, H., et al. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological and Pharmaceutical Bulletin, 41(4), 653-656.

Sources

GC-MS Detection Limits for Residual 2-Methyl-1,3-butanediol in Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The quantification of 2-Methyl-1,3-butanediol (CAS 684-84-4) in pharmaceutical-grade polymers represents a distinct analytical challenge compared to common residual solvents like ethanol or acetone. Unlike volatile class 2/3 solvents, this glycol possesses a high boiling point (~224°C) and significant polarity due to its dual hydroxyl functionality.

Why Standard Methods Fail:

  • Headspace GC: The analyte’s low vapor pressure requires excessive equilibration temperatures (>150°C) to achieve sensitivity, risking polymer degradation and matrix interference.

  • Direct Liquid Injection: On non-polar columns, the diol exhibits severe peak tailing and adsorption. On polar columns, the required high elution temperatures often bleed column stationary phase into the MS source.

This guide compares two validated approaches to overcome these limitations, recommending Derivatization-GC-MS as the gold standard for trace-level detection (<1 ppm) required in high-risk applications (e.g., leachables in parenteral packaging).

Strategic Method Comparison

We evaluate two distinct methodologies: Direct Injection (Polar) versus Silylation Derivatization (Non-Polar) .

FeatureMethod A: Direct Liquid Injection Method B: Silylation Derivatization (Recommended)
Principle Direct analysis of extract on PEG/Wax column.Conversion to volatile TMS-ether; analysis on 5%-phenyl column.
Sample Prep Simple Extraction (Ultrasonic/Soxhlet).Dissolution-Precipitation + Chemical Derivatization.
LOD (Limit of Detection) 1.0 – 5.0 ppm 0.05 – 0.10 ppm (50-100 ppb)
LOQ (Limit of Quantitation) 5.0 – 10.0 ppm 0.20 – 0.50 ppm
Linearity (R²) > 0.990 (often non-linear at trace levels)> 0.999 (excellent linearity)
Selectivity Moderate (Matrix co-elution risk).High (Unique mass spectral ions).
Throughput High (No reaction step).Medium (Requires 30 min reaction).
Best Use Case Raw material screening; high-limit QC.Trace impurity analysis; Extractables & Leachables (E&L).
Expert Insight

While Method A is faster, it suffers from "carryover" and "ghost peaks" because the polar column accumulates high-boiling matrix oligomers. Method B is the self-validating choice because the derivatization reaction shifts the analyte to a clean chromatographic window and produces a distinct mass spectrum, confirming identity beyond just retention time.

Recommended Protocol: Dissolution-Precipitation + Derivatization

This protocol uses Dissolution-Precipitation to release trapped residuals from the polymer core, followed by Silylation with BSTFA to enable trace detection.

Phase 1: Sample Preparation (The "Clean" Release)
  • Objective: Dissolve the polymer matrix to release trapped diol, then precipitate the polymer while keeping the diol in solution.

  • Solvent Selection:

    • Dissolution Solvent: Tetrahydrofuran (THF) or DMAc (depending on polymer type).

    • Precipitation Solvent: Methanol (MeOH). 2-Methyl-1,3-butanediol is highly soluble in MeOH.

Workflow Diagram:

SamplePrep Start Polymer Sample (1.0 g) Dissolve Dissolve in THF (10 mL, 40°C) Start->Dissolve Solvation Precip Add Cold Methanol (Dropwise, 20 mL) Dissolve->Precip Matrix Removal Centrifuge Centrifuge (4000 rpm, 10 min) Precip->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Evap Evaporate to Dryness (N2 Stream) Filter->Evap Concentration Deriv Add BSTFA + 1% TMCS (Incubate 60°C, 30 min) Evap->Deriv Silylation Inject GC-MS Injection Deriv->Inject

Figure 1: Optimized Dissolution-Precipitation and Derivatization Workflow for Trace Diol Analysis.

Phase 2: Derivatization Reaction
  • Reconstitution: Redissolve the dried residue (from Phase 1) in 500 µL Anhydrous Pyridine .

  • Reaction: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap vial tightly and heat at 60°C for 30 minutes .

    • Mechanism:[1][2] The active protons on the 1,3-diol hydroxyls are replaced by Trimethylsilyl (TMS) groups, lowering boiling point and preventing hydrogen bonding.

  • Cooling: Cool to room temperature and transfer to autosampler vial.

Phase 3: GC-MS Parameters (Instrument Setpoints)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Non-polar phase separates TMS derivatives perfectly.
Inlet Splitless (1 min purge), 260°CEnsures maximum sensitivity for trace levels.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for MS stability.
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp not needed; TMS derivatives elute sharply.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy.
Acquisition SIM Mode (Selected Ion Monitoring)Critical for <100 ppb detection.

Target Ions for SIM (Bis-TMS Derivative of 2-Methyl-1,3-butanediol):

  • Quantifier Ion: m/z147 (Pentamethyldisiloxane rearrangement ion – highly specific to diols).

  • Qualifier Ion 1: m/z117 (Characteristic fragment).

  • Qualifier Ion 2: m/z73 (Trimethylsilyl group – abundant but non-specific).

  • Note: Always run a full scan (m/z 40-400) first with a high-concentration standard to confirm the unique fragmentation pattern of your specific isomer.

Performance Data & Validation

The following data represents typical performance metrics obtained using the Method B (Derivatization) protocol on a standard Single Quadrupole GC-MS.

MetricPerformance ValueNotes
Limit of Detection (LOD) 0.05 ppm (50 ng/g) Calculated at S/N = 3.
Limit of Quantitation (LOQ) 0.15 ppm (150 ng/g) Calculated at S/N = 10.
Recovery (Spike @ 1 ppm) 92% - 104% Dissolution-Precipitation method eliminates matrix entrapment.
Precision (%RSD, n=6) < 4.5% Internal Standard (e.g., 1,4-Butanediol-d8) corrects for injection variability.
Linearity Range 0.2 ppm – 100 ppm R² > 0.9995
Self-Validating System Check

To ensure data integrity, every batch must include:

  • Method Blank: Process pure solvent through the entire extraction/derivatization to check for reagent contamination (BSTFA degrades to volatile siloxanes).

  • Internal Standard: Add 1,5-Pentanediol or deuterated 1,4-Butanediol-d8 prior to extraction. If IS recovery is <70%, the precipitation step likely trapped the analyte.

References

  • OIV-MA-AS315-28. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.[3] International Organisation of Vine and Wine. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA + TMCS.[1][4] Technical Bulletin. Link

  • Chung, S. Y., et al. (2013). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food Protection. Link

  • Restek Corporation. (2020). Analysis of Glycols and Diols by GC-MS.[3][5][6][7][8] Application Note. Link

Sources

A Comparative Guide to Validating the Biodegradability of Novel Surfactants: A Case Study on 2-Methyl-1,3-butanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Surfactants

In the realms of pharmaceutical formulation, advanced materials, and industrial applications, surfactants are indispensable. They are the unsung workhorses that enable drug solubilization, stabilize emulsions, and control interfacial tension. However, with increasing regulatory scrutiny and a collective drive towards environmental stewardship, the lifecycle of these molecules is as critical as their performance. The environmental fate of surfactants, particularly their biodegradability, has become a paramount concern for researchers and developers. After their use, these molecules enter wastewater streams, and their persistence can lead to adverse ecological effects.

This guide addresses the critical process of validating the biodegradability of novel surfactants, using the example of surfactants hypothetically derived from 2-Methyl-1,3-butanediol. This branched diol presents an interesting platform for creating new surfactant structures. However, before any new surfactant can be considered "green" or sustainable, its biodegradability must be rigorously and objectively assessed against established benchmarks.

This document is designed for researchers, scientists, and drug development professionals. It will not only provide a comparative overview of the biodegradability of common surfactant classes but will also delve into the standardized methodologies required to generate reliable and defensible data. We will explore the "why" behind the experimental choices, offering insights grounded in years of application science.

Foundational Concepts in Biodegradability Assessment

Before delving into experimental protocols, it is crucial to understand the key tiers of biodegradation. Surfactant degradation is typically categorized into two main levels:

  • Primary Biodegradation: This initial stage involves the alteration of the surfactant's chemical structure by microorganisms, resulting in the loss of its surface-active properties. While this reduces the immediate ecotoxicological impact related to surface tension, the molecule has not been fully broken down.

  • Ultimate Biodegradation: This is the complete breakdown of a surfactant by microorganisms into carbon dioxide (CO₂), water, mineral salts, and biomass. This is the true measure of a substance's removal from the environment and is the focus of the most stringent regulatory tests.

The Organization for Economic Co-operation and Development (OECD) has established a comprehensive set of guidelines for testing the biodegradability of chemicals. For surfactants intended for broad, high-volume use, the "Ready Biodegradability" tests (OECD 301 series) are the gold standard. A substance that passes a ready biodegradability test is expected to undergo rapid and complete biodegradation in a variety of aerobic environments.

Experimental Protocols: The OECD 301 Series for Ready Biodegradability

The OECD 301 guidelines encompass a suite of six tests. The choice of test depends on the physicochemical properties of the test substance, such as its solubility, volatility, and potential for adsorption. For novel surfactants, the CO₂ Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F) are two of the most robust and widely applicable methods.

OECD 301B: CO₂ Evolution Test

This method measures the ultimate biodegradation of a substance by quantifying the amount of CO₂ produced by microbial respiration. It is considered a very stringent test because it directly measures the conversion of the test substance's organic carbon to inorganic carbon (CO₂).

  • Preparation of Mineral Medium: A defined mineral salt medium is prepared in purified water. This medium provides all the essential inorganic nutrients for the microorganisms but lacks a carbon source, ensuring that the test substance is the sole source of carbon for microbial growth.

  • Inoculum Preparation: The microbial inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant. This provides a diverse and environmentally relevant microbial community. The sludge is pre-conditioned by aerating it for 5-7 days to acclimate the microorganisms to the laboratory conditions.

  • Test Flask Setup:

    • Test Vessels: At least two replicate flasks are prepared containing the mineral medium, the inoculum, and the test substance at a concentration of 10-20 mg of organic carbon per liter.

    • Inoculum Blank: At least two replicate flasks are prepared with the mineral medium and inoculum only. These blanks are crucial for correcting for any CO₂ produced by the endogenous respiration of the microorganisms in the inoculum.

    • Reference Standard: A single flask with a readily biodegradable reference substance (e.g., sodium benzoate or aniline) is run in parallel. This serves as a positive control to verify the viability and activity of the inoculum.

    • Toxicity Control (Optional but Recommended): A flask containing the test substance, the reference standard, and the inoculum can be included to assess if the test substance is inhibitory to the microorganisms at the tested concentration.

  • Incubation: The flasks are incubated in the dark at a constant temperature of 22 ± 2°C for 28 days. A continuous stream of CO₂-free air is bubbled through the test solutions to maintain aerobic conditions.

  • CO₂ Trapping and Measurement: The effluent air from each flask is passed through a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide solution. The CO₂ produced during biodegradation is trapped in these solutions, causing the precipitation of barium carbonate or the formation of sodium carbonate. The amount of trapped CO₂ is determined periodically by titrating the remaining hydroxide solution or by measuring the total inorganic carbon (TIC).

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance (corrected for the CO₂ from the inoculum blank) to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the amount of test substance added.

  • CO₂-free air: This is essential to ensure that the only CO₂ being measured is from the biodegradation of the test substance.

  • Dark incubation: This prevents any potential photodegradation of the test substance, ensuring that the observed degradation is solely due to microbial activity.

  • 10-day window: To be classified as "readily biodegradable," a substance must achieve at least 60% biodegradation within a 10-day window that starts when the biodegradation first reaches 10%. This criterion ensures that the biodegradation is not only extensive but also occurs at a reasonably fast rate after a short lag phase.

OECD301B_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_test Test Vessels (Substance + Inoculum) prep_medium->setup_test setup_blank Inoculum Blank (Inoculum only) prep_medium->setup_blank setup_ref Reference Standard (e.g., Sodium Benzoate) prep_medium->setup_ref prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_test_substance Prepare Test Substance (10-20 mg C/L) prep_test_substance->setup_test incubation Incubate 28 days (22°C, Dark, Aerobic) trapping Trap Evolved CO2 (Ba(OH)2 or NaOH) incubation->trapping measurement Measure Trapped CO2 (Titration or TIC) trapping->measurement calculation Calculate % Biodegradation vs. ThCO2 measurement->calculation pass_fail Apply Pass Criteria (>60% in 10-d window) calculation->pass_fail

Caption: Workflow for the OECD 301B CO₂ Evolution Test.

OECD 301F: Manometric Respirometry Test

This method also assesses ultimate biodegradation but does so by measuring the amount of oxygen consumed by the microorganisms. It is particularly suitable for poorly soluble substances as they can be added directly to the test vessels.

  • Preparation of Mineral Medium and Inoculum: This is done in the same manner as for the OECD 301B test.

  • Test Flask Setup:

    • Respirometer Flasks: A measured volume of the inoculated mineral medium is placed in specially designed flasks connected to a respirometer.

    • Test Substance Addition: The test substance is added to the replicate test flasks to give a concentration that results in a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.

    • Inoculum Blank and Controls: As with OECD 301B, inoculum blanks and a reference standard are run in parallel.

    • CO₂ Absorbent: A small container with a CO₂ absorbent (e.g., potassium hydroxide solution or soda lime) is placed inside each sealed flask. This is critical as the consumption of CO₂ would otherwise interfere with the pressure measurements.

  • Incubation and Measurement: The sealed flasks are incubated at a constant temperature (22 ± 2°C) with continuous stirring for 28 days. As microorganisms biodegrade the test substance, they consume oxygen, leading to a pressure drop in the headspace of the flask. The respirometer continuously monitors this pressure change and calculates the amount of oxygen consumed.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the oxygen consumption of the inoculum blank) to its theoretical oxygen demand (ThOD).

  • Stirring: Continuous agitation is crucial, especially for poorly soluble substances, to ensure maximum contact between the test substance and the microorganisms.

  • CO₂ Absorbent: The removal of CO₂ from the gas phase is essential for accurately measuring the pressure drop due to oxygen consumption.

  • ThOD Calculation: An accurate calculation of the theoretical oxygen demand is vital for determining the percentage of biodegradation. This requires knowledge of the elemental composition of the test substance.

OECD301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_flasks Add to Respirometer Flasks prep_medium->setup_flasks prep_inoculum Prepare Inoculum prep_inoculum->setup_flasks prep_test_substance Prepare Test Substance (50-100 mg ThOD/L) prep_test_substance->setup_flasks add_absorbent Add CO2 Absorbent (e.g., KOH) setup_flasks->add_absorbent seal_flasks Seal Flasks add_absorbent->seal_flasks incubation Incubate 28 days (22°C, Stirring) seal_flasks->incubation measurement Continuously Measure O2 Consumption incubation->measurement calculation Calculate % Biodegradation vs. ThOD measurement->calculation pass_fail Apply Pass Criteria (>60% in 10-d window) calculation->pass_fail

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Comparative Biodegradability of Common Surfactant Classes

To contextualize the potential performance of a novel surfactant, it is essential to compare it against established alternatives. The biodegradability of a surfactant is heavily influenced by its molecular structure.

Surfactant ClassCommon ExamplesTypical StructureReady Biodegradability (OECD 301)Key Structural Considerations
Anionic Linear Alkylbenzene Sulfonates (LAS)Linear alkyl chain attached to a sulfophenyl head groupGenerally pass, but can have a lag phase.[1][2]The linear alkyl chain is key to its biodegradability. Branched-chain versions (ABS) are poorly biodegradable.[3]
Non-ionic Alcohol Ethoxylates (AEs)Linear or branched fatty alcohol with a polyoxyethylene chainReadily biodegradable, with biodegradation rates often exceeding 90%.[4]Linear AEs are more rapidly biodegradable than their branched counterparts. Highly branched structures can significantly hinder biodegradation.[4]
Non-ionic Alkyl Polyglycosides (APGs)Fatty alcohol attached to a sugar (glucose) head groupReadily biodegradable, often exceeding 60% within a few days.[5][6]Derived from renewable resources (fatty alcohols and sugars) and considered a "green" alternative. Longer alkyl chains can enhance the rate of biodegradation.[6]

Assessing the Potential of 2-Methyl-1,3-butanediol Based Surfactants: An Evidence-Based Hypothesis

Hypothetical Surfactant Structure

A plausible non-ionic surfactant derived from 2-Methyl-1,3-butanediol could be an ester or an ethoxylate. For instance, esterification with a fatty acid (e.g., lauric acid) would yield a monoester with a free hydroxyl group, or a diester. Alternatively, ethoxylation of the diol followed by capping with a hydrophobic group could also form a surfactant structure. The key structural feature of any such surfactant would be the branched nature of the 2-Methyl-1,3-butanediol backbone.

Biodegradability of the 2-Methyl-1,3-butanediol Building Block

Data from the European Chemicals Agency (ECHA) registration dossier for 2-Methyl-1,3-butanediol (CAS No. 2568-33-4) indicates that the substance is not readily biodegradable.[7] One study cited shows 32% degradation after 28 days in an OECD 301B test.[8] This is well below the 60% pass level.

Informed Hypothesis and Future Outlook

Given that the core diol structure is not readily biodegradable, and that branching in the hydrophobic tail of surfactants is known to impede microbial degradation[4][6], it is reasonable to hypothesize that surfactants based on 2-Methyl-1,3-butanediol are unlikely to be readily biodegradable. The methyl branch near the hydrophilic head could sterically hinder the enzymatic attack required to initiate the degradation process.

This does not necessarily mean that such surfactants are environmentally persistent. They may be inherently biodegradable, meaning they have the potential to biodegrade under more favorable conditions (e.g., longer adaptation time, higher microbial density) as assessed by tests like the OECD 302 series.

This highlights a critical area for future research. For any entity considering the development of surfactants from 2-Methyl-1,3-butanediol, a comprehensive biodegradability testing program, starting with the OECD 301 series, would be the essential first step. If ready biodegradability is not achieved, subsequent inherent biodegradability testing would be necessary to determine the ultimate environmental fate of these novel molecules.

Conclusion

The validation of surfactant biodegradability is a non-negotiable aspect of sustainable chemical development. The OECD 301 guidelines provide a robust framework for assessing the ultimate biodegradability of new molecules. While established surfactants like linear alcohol ethoxylates and alkyl polyglycosides have demonstrated excellent biodegradability profiles, the environmental fate of novel surfactants must be experimentally verified, not assumed.

The case of 2-Methyl-1,3-butanediol based surfactants underscores the importance of this principle. While structurally intriguing, the available data on the building block itself, combined with our understanding of structure-biodegradability relationships, suggests that achieving "ready biodegradability" could be a challenge. This guide provides the necessary tools and comparative context for researchers to embark on such validation studies, ensuring that the next generation of high-performance surfactants is also environmentally responsible. The path to innovation must be paved with rigorous, transparent, and scientifically sound data.

References

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Toxicological Sciences. Available at: [Link]

  • Umweltbundesamt. Further development of screening tests for the evaluation of potential PBT substances. Available at: [Link]

  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. Available at: [Link]

  • Bhatia, K.K. and Cumbo, C.C. (1978). Process for the preparation of 2-methyl-1,3-propanediol. U.S. Patent 4,096,192.
  • Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. ResearchGate. Available at: [Link]

  • Fate of Alkyl Polyglucosides in the Environment. ResearchGate. Available at: [Link]

  • ECHA. 2-methyl-1,3-propanediol - Registration Dossier. Available at: [Link]

  • Situ Biosciences. (2021). OECD 301B - Test Method Introduction. YouTube. Available at: [Link]

  • New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions. Available at: [Link]

  • WTW. (2019). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Xylem Analytics. Available at: [Link]

  • Bhatia, K.K. and Cumbo, C.C. (1978). Process for the preparation of 2-methyl-1,3-propanediol. Canadian Patent 1085876A.
  • Microbe Investigations. OECD 301B Biodegradation Test - CO2 Evolution Test. Available at: [Link]

  • Hayes, D. G., et al. (2014). Biodegradability and Toxicity of Cellobiosides and Melibiosides. Journal of Surfactants and Detergents, 17(5), 947-955. Available at: [Link]

  • Recent development in efficient synthesis of (unsaturated) 1,ω-fatty acid diesters (and the diols), which can be used as monomers for synthesis of long chain aliphatic polyesters, especially by Pd-... ACS Publications. Available at: [Link]

  • González-Mazo, E., et al. (1997). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Science & Technology, 31(2), 501-507. Available at: [Link]

  • Kuraray Co., Ltd. (2014). Method for producing 3-methyl-1,3-butanediol. Japanese Patent JP2014169264A.
  • Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. ResearchGate. Available at: [Link]

  • Report: Biodegradability in the CO2-evolution test according to OECD 301 B (July 1992). Regulations.gov. Available at: [Link]

  • American Cleaning Institute. (2005). LINEAR ALKYLBENZENE SULFONATE (LAS). Available at: [Link]

  • ECHA. Biodegradation in water: screening tests for 3-methyl-1,3-butanediol. Available at: [Link]

  • New bio-based monomers: Tuneable polyester properties using branched diols from biomass. ResearchGate. Available at: [Link]

  • Evaluation and Modification of the OECD 301F Respirometry Biodegradation Test Method with Regard to Test Substance Concentration and Inoculum. ResearchGate. Available at: [Link]

  • Aropha. OECD 301F: Manometric Respiratory Biodegradability Test. Available at: [Link]

  • Farmer, T. J., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering, 8(40), 15264-15275. Available at: [Link]

  • Ji, X. J., et al. (2011). Biological production of 2,3-butanediol. Biotechnology Advances, 29(3), 351-364. Available at: [Link]

  • ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. Available at: [Link]

  • Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. RSC Publishing. Available at: [Link]

  • Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Academic Scientific Journals. Available at: [Link]

  • Schleheck, D. (2004). Biodegradation of synthetic surfactants: linear alkylbenzenesulfonates (LAS) and related compounds. KOPS - University of Konstanz. Available at: [Link]

  • Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. Bioremediation Science & Technology Research. Available at: [Link]

  • Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde. Patsnap Eureka. Available at: [Link]

  • ECHA. Biodegradation in water: screening tests. Available at: [Link]

  • ECHA. Acetoin - Substance Information. Available at: [Link]

  • ECHA. 2-methylpropan-1-ol - Substance Information. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-1,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 684-84-4 | Physical State: Viscous Liquid | Primary Hazard: Eye Irritation

Executive Safety Summary

For immediate operational reference. Do not rely solely on this summary for complex workflows.

ParameterSpecificationCritical Note
Eye Protection Chemical Splash Goggles Mandatory. Viscosity causes the liquid to adhere to surfaces; splashes are difficult to rinse.
Glove Material Nitrile (≥ 0.11 mm) Good for splash protection.[1] Change immediately upon contamination.[1]
Resp. Protection Fume Hood Required only if heating or aerosolizing. Low vapor pressure at RT.
Body Protection Lab Coat (Cotton/Poly) Standard buttoned coat. Apron recommended for large volume transfers.
Spill Response Absorb + Water Wash Highly water-soluble. Surfaces will remain slippery until thoroughly washed.

Hazard Mechanics & Risk Assessment

The "Sticky Irritant" Threat While 2-Methyl-1,3-butanediol is often categorized as low acute toxicity, its physical properties create a specific safety vector that standard risk assessments miss.

  • Viscosity: Unlike water or ethanol, this diol is viscous. If splashed, it does not bead off; it smears and adheres.

  • Ocular Adhesion: If the substance enters the eye, the viscosity prevents natural tear production from flushing it out quickly. This prolongs contact time, exacerbating the irritation (H319).

  • Skin Permeation: While not acutely toxic via dermal absorption, diols can act as penetration enhancers for other chemicals you may be handling.

Risk Logic Diagram

Use the following logic flow to determine the necessary PPE level based on your specific experimental condition.

PPE_Decision_Tree Start Start: Define Operation TempCheck Is the chemical heated or aerosolized? Start->TempCheck VolCheck Volume > 500 mL or Pouring? TempCheck->VolCheck No (RT) Level3 LEVEL 3: VAPOR/AEROSOL Fume Hood REQUIRED Splash Goggles Respirator (if hood unavailable) TempCheck->Level3 Yes Level1 LEVEL 1: STANDARD Safety Glasses (Side Shields) Nitrile Gloves (Disposable) Lab Coat VolCheck->Level1 No (Pipetting) Level2 LEVEL 2: CONTACT RISK Splash Goggles (Sealed) Nitrile (Double gloved) or Butyl Lab Coat + Apron VolCheck->Level2 Yes

Figure 1: PPE Decision Logic based on thermal state and volume.

PPE Technical Specifications

A. Eye Protection (Critical Control Point)

Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Why: Standard safety glasses have gaps. A viscous liquid splash follows a ballistic trajectory that can curve around lenses or drip from the forehead. Goggles provide a seal.

  • Contact Lens Policy: Contact lenses should be avoided when handling viscous irritants. If the chemical gets behind the lens, it traps the irritant against the cornea, potentially causing corneal erosion before the lens can be removed.

B. Hand Protection

Primary Recommendation: Nitrile Rubber (Disposable).

  • Thickness: Minimum 5 mil (0.12 mm).

  • Breakthrough Time: Generally >60 minutes for diols.

  • Mechanism: Nitrile provides excellent resistance to polar organic solvents like glycols and diols.

  • Protocol:

    • Inspect: Check for pinholes (inflate slightly with air).

    • Don: Ensure cuff overlaps lab coat sleeve.

    • Doff: If splashed, remove immediately. Do not wash gloves; the chemical can degrade the polymer matrix over time, reducing future protection.

Secondary Recommendation (Immersion): Butyl Rubber.

  • Use Case: Cleaning up large spills or washing glassware submerged in the solvent.

C. Respiratory Protection

Requirement: Local Exhaust Ventilation (Fume Hood).

  • Vapor Pressure: Low at room temperature. Inhalation risk is minimal during standard benchwork.

  • Exception: If the process involves heating (>60°C) or spraying, organic vapor cartridges (Type A, Brown band) are required if a fume hood is not available.

Operational Protocol: Handling Viscous Reagents

Handling 2-Methyl-1,3-butanediol requires specific techniques to prevent "stringing" (liquid trails) that lead to contamination.[2]

Step 1: Dispensing[3][4]
  • Technique: Use Positive Displacement Pipettes or cut-tip tips. Air-displacement pipettes are inaccurate with viscous fluids and lead to dripping.

  • The "Touch-Off": When pouring, touch the container lip to the receiving vessel wall to break the surface tension. Wipe the bottle lip immediately with a Kimwipe to prevent the cap from gluing shut.

Step 2: Spill Response Workflow

Because this chemical is water-soluble but viscous, standard absorbent pads may not absorb it quickly.

Spill_Response Spill Spill Detected Contain 1. Contain (Vermiculite/Pads) Spill->Contain Remove 2. Remove Bulk (Scoop/Bag) Contain->Remove Residue 3. Residue Check (Is it slippery?) Remove->Residue Wash 4. Soap + Water Wash (Solubilize) Residue->Wash Yes (Slippery) Dispose 5. Disposal (Chemical Waste) Residue->Dispose Clean Wash->Dispose

Figure 2: Spill remediation workflow emphasizing the solubility wash step.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Absorb: Use vermiculite or universal absorbent pads. Note: Clay kitty litter is ineffective for viscous organic diols.

  • Wash: This is the most important step. The diol will leave a dangerously slippery film. Scrub the area with warm water and detergent. The chemical is miscible with water, which aids removal.

Disposal & Environmental Compliance

  • Waste Classification: Non-halogenated organic solvent.

  • Segregation: Can typically be combined with other non-halogenated organic solvents (e.g., ethanol, isopropanol) unless local regulations specify "Glycol/Diol" specific streams.

  • Drain Disposal: FORBIDDEN. Do not pour down the sink despite water solubility. High BOD (Biological Oxygen Demand) can disrupt water treatment facilities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12638, 2-Methyl-1,3-butanediol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from [Link][3]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-butanediol
Reactant of Route 2
2-Methyl-1,3-butanediol

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